Icmt-IN-47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H35NO |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C25H35NO/c1-23(2,3)20-11-13-22(14-12-20)26-17-15-25(21-9-7-6-8-10-21)16-18-27-24(4,5)19-25/h6-14,26H,15-19H2,1-5H3 |
InChI Key |
RQGCKSRATVIWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Anti-CD47 Immunotherapy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cell surface protein CD47, often referred to as the "don't eat me" signal, has emerged as a critical target in cancer immunotherapy. Overexpressed on a wide array of tumor cells, CD47 interacts with the signal regulatory protein alpha (SIRPα) on macrophages, initiating an inhibitory signaling cascade that prevents phagocytosis and allows cancer cells to evade immune surveillance.[1][2][3][4] Therapeutic intervention, primarily through monoclonal antibodies, aims to disrupt this interaction, thereby "unmasking" cancer cells for destruction by the innate immune system. This guide provides a detailed overview of the mechanism of action of anti-CD47 therapies, with a focus on agents like magrolimab and lemzoparlimab, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and processes.
The CD47-SIRPα Signaling Axis: A Key Immune Checkpoint
CD47 is a transmembrane protein that, upon binding to SIRPα on macrophages, triggers the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα. This leads to the recruitment and activation of Src homology region 2 domain-containing phosphatases, SHP-1 and SHP-2, which ultimately inhibit the pro-phagocytic signaling pathways within the macrophage. This mechanism effectively protects healthy cells from autoimmune destruction but is co-opted by cancer cells to evade the immune system.[2]
The significance of this pathway in oncology is underscored by the observation that high expression of CD47 on tumor cells often correlates with poor clinical outcomes in various hematological and solid tumors.[2]
Mechanism of Action of Anti-CD47 Antibodies
Anti-CD47 monoclonal antibodies, such as magrolimab and lemzoparlimab, function by physically blocking the interaction between CD47 on cancer cells and SIRPα on macrophages.[1][5][6] This abrogation of the "don't eat me" signal has several downstream consequences:
-
Enabling Phagocytosis: By preventing the inhibitory signaling from CD47-SIRPα engagement, the balance is shifted towards pro-phagocytic "eat me" signals. One of the most important "eat me" signals is the surface-exposed calreticulin (CRT).[2][6] When the CD47-SIRPα axis is blocked, the pro-phagocytic signals mediated by CRT and its receptor on macrophages, the low-density lipoprotein receptor-related protein (LRP), can dominate, leading to the engulfment of tumor cells.[7]
-
Synergy with Other Agents: The efficacy of anti-CD47 therapy can be enhanced when combined with other anti-cancer agents. For instance, azacitidine has been shown to increase the expression of calreticulin on the surface of cancer cells, thereby augmenting the "eat me" signal and potentiating the effect of CD47 blockade.[2][8][9]
-
T-cell Activation: Beyond promoting macrophage-mediated killing, blocking CD47 signaling can also lead to an adaptive anti-tumor immune response. By facilitating the phagocytosis of tumor cells, macrophages can more effectively process and present tumor antigens to T-lymphocytes, leading to their activation and subsequent T-cell-mediated cytotoxicity against cancer cells.[6][7]
Below is a diagram illustrating the core mechanism of action of anti-CD47 antibodies.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies on anti-CD47 antibodies, primarily focusing on magrolimab and lemzoparlimab.
Table 1: Preclinical Efficacy of Magrolimab in Acute Myeloid Leukemia (AML)
| Experimental Model | Treatment Group | Outcome | Result | Reference |
| In vitro phagocytosis (HL60 AML cells) | Magrolimab + Azacitidine | Phagocytosis | Significantly higher than either agent alone | [2] |
| In vivo AML xenograft (HL60) | Magrolimab + Azacitidine | Long-term remission | ~100% | [2] |
Table 2: Clinical Efficacy of Magrolimab in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)
| Indication | Treatment | Phase | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| Higher-Risk MDS | Magrolimab + Azacitidine | Ib | 75% | 33% | Not Reached (at 17.1 mo follow-up) | [8][10] |
| TP53-mutant Higher-Risk MDS | Magrolimab + Azacitidine | Ib | - | 40% | 16.3 months | [8][10] |
| Untreated AML (unfit for intensive chemo) | Magrolimab + Azacitidine | Ib | 63% | - | - | [11] |
| TP53-mutant Untreated AML | Magrolimab + Azacitidine | Ib | 69% | 31.9% | 9.8 months | [9][11] |
It is important to note that despite promising early results, later-phase trials (ENHANCE, ENHANCE-2, ENHANCE-3) for magrolimab in MDS and AML were halted due to futility and an increased risk of death.[12][13]
Table 3: Clinical Data for Lemzoparlimab
| Indication | Treatment | Phase | Key Findings | Reference |
| Relapsed/Refractory AML/MDS | Lemzoparlimab monotherapy | I | Well-tolerated, no serious hematological adverse events. One primary refractory AML patient achieved morphologic leukemia-free state. | [14] |
| Relapsed/Refractory Non-Hodgkin's Lymphoma | Lemzoparlimab + Rituximab | I/II | Ongoing, with dose expansion cohorts. | [15][16] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the mechanism of action and efficacy of anti-CD47 therapies.
In Vitro Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf cancer cells following treatment with an anti-CD47 antibody.
Objective: To measure the increase in macrophage-mediated phagocytosis of cancer cells upon blockade of the CD47-SIRPα interaction.
Methodology:
-
Cell Preparation:
-
Target cancer cells (e.g., HL60) are labeled with a fluorescent dye (e.g., CFSE).
-
Macrophages are derived from human peripheral blood monocytes or bone marrow and are often labeled with a different fluorescent dye (e.g., a dye for a pan-macrophage marker like CD11b).
-
-
Co-culture:
-
Labeled cancer cells and macrophages are co-cultured at a specific ratio (e.g., 2:1).
-
The co-culture is treated with the anti-CD47 antibody (e.g., magrolimab) or an isotype control antibody at various concentrations.
-
-
Incubation: The cells are incubated for a period of time (e.g., 2-4 hours) at 37°C to allow for phagocytosis.
-
Analysis:
The following diagram illustrates the general workflow for an in vitro phagocytosis assay.
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay is used to determine the effect of a therapeutic agent on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To assess whether an anti-CD47 antibody directly impacts the viability or proliferation of cancer cells in the absence of immune cells.
Methodology:
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of the anti-CD47 antibody or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Addition:
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS). The absorbance is proportional to the number of viable cells.[19][20]
Western Blotting
This technique is used to detect and quantify specific proteins within a cell lysate, which can help elucidate the signaling pathways affected by a drug.
Objective: To investigate changes in the expression or phosphorylation status of proteins involved in signaling pathways downstream of CD47 or in apoptosis/cell cycle regulation following treatment.
Methodology:
-
Cell Lysis: Cancer cells are treated with the anti-CD47 antibody for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated SHP-2, cleaved caspase-3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative amount of the target protein.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by anti-CD47 therapy is the direct inhibition of the SIRPα-mediated "don't eat me" signal. However, the engagement of CD47 itself can also trigger intracellular signaling. The diagram below illustrates the key known signaling interactions.
Conclusion and Future Directions
Targeting the CD47-SIRPα axis is a promising strategy in cancer immunotherapy, primarily by converting a "don't eat me" signal into an "eat me" signal, thereby promoting the innate immune system's ability to eliminate cancer cells. While early clinical data for some anti-CD47 agents in certain hematologic malignancies were encouraging, subsequent studies have highlighted challenges, underscoring the complexity of this therapeutic approach. Future research will likely focus on refining patient selection, exploring novel combination therapies to further enhance "eat me" signals or overcome resistance mechanisms, and developing next-generation anti-CD47 therapies with improved safety and efficacy profiles. The detailed understanding of the mechanism of action, supported by robust preclinical and clinical data, remains paramount for the successful clinical translation of this therapeutic strategy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Therapeutic Targeting of the Macrophage Immune Checkpoint CD47 in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tolerability and Efficacy of the Anticluster of Differentiation 47 Antibody Magrolimab Combined With Azacitidine in Patients With Previously Untreated AML: Phase Ib Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moffitt.org [moffitt.org]
- 11. bloodcancerunited.org [bloodcancerunited.org]
- 12. gilead.com [gilead.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ashpublications.org [ashpublications.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. I-Mab Accelerates Clinical Development of Anti-CD47 Monoclonal Antibody Lemzoparlimab in the US and China [prnewswire.com]
- 17. Targeting macrophages for enhancing CD47 blockade–elicited lymphoma clearance and overcoming tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Potent ICMT Inhibitor UCM-1336: A Technical Guide to its Effects on Ras Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras family of small GTPases are critical regulators of cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are found in a significant percentage of human cancers, making them a prime target for therapeutic intervention. However, the direct inhibition of Ras has proven to be a formidable challenge. A promising alternative strategy is to target the post-translational modifications essential for Ras function. One such modification is the carboxyl methylation of the C-terminal prenylcysteine, a reaction catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby abrogating its signaling activity. This technical guide provides an in-depth overview of the potent and selective ICMT inhibitor, UCM-1336, and its effects on Ras signaling pathways. We present its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to ICMT and Ras Signaling
The Ras proteins (H-Ras, N-Ras, and K-Ras4A/4B) undergo a series of post-translational modifications at their C-terminal CAAX motif, which are crucial for their proper subcellular localization and function.[1] This process, known as prenylation, involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid to a cysteine residue, followed by proteolytic cleavage of the terminal three amino acids (-AAX) by Ras converting enzyme 1 (RCE1).[1] The final and critical step is the carboxyl methylation of the newly exposed isoprenylcysteine by ICMT, an enzyme localized in the endoplasmic reticulum.[1][2] This methylation step is essential for the proper trafficking and anchoring of Ras proteins to the plasma membrane, a prerequisite for their interaction with downstream effector proteins and the subsequent activation of signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4]
Unlike farnesyltransferase inhibitors, which can be circumvented by alternative prenylation by geranylgeranyltransferase, ICMT inhibitors offer a more comprehensive approach to blocking Ras signaling as they act on both farnesylated and geranylgeranylated Ras.[4][5] This makes ICMT a compelling therapeutic target for Ras-driven cancers.
UCM-1336: A Potent and Selective ICMT Inhibitor
UCM-1336 is a potent small-molecule inhibitor of ICMT.[6] It has been shown to be selective against other enzymes involved in the post-translational modification of Ras.[6] By inhibiting ICMT, UCM-1336 effectively blocks the final step in Ras processing, leading to significant downstream consequences for Ras-dependent signaling.
Mechanism of Action
The primary mechanism of action of UCM-1336 is the competitive inhibition of ICMT. This prevents the carboxyl methylation of prenylated Ras proteins. The absence of this methylation event leads to:
-
Impaired Membrane Association of Ras: UCM-1336 significantly impairs the localization of all four Ras isoforms (H-Ras, N-Ras, K-Ras4A, and K-Ras4B) to the plasma membrane.[7] The mislocalized Ras proteins are unable to engage with their downstream effectors.
-
Decreased Ras Activity: Consequently, the overall activity of Ras is reduced, leading to the inhibition of downstream signaling pathways, including the MAPK pathway.
-
Induction of Cell Death: In Ras-mutated tumor cell lines, treatment with UCM-1336 induces cell death through both autophagy and apoptosis.[3]
Quantitative Data
The efficacy of UCM-1336 has been quantified in various in vitro and in vivo models. The following table summarizes the key quantitative data.
| Parameter | Value/Result | Cell Line/Model | Reference |
| ICMT Inhibition (IC50) | 2 µM | in vitro enzyme assay | [6][8][9] |
| Cell Viability (IC50) | ~5 µM | AD-293 cells (for Ras mislocalization) | [7] |
| In Vivo Efficacy | Increased survival | In vivo model of acute myeloid leukemia | [6] |
Note: IC50 values can vary depending on the cell line and assay conditions.[10][11][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of UCM-1336 on Ras signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of UCM-1336 on the viability and proliferation of cancer cell lines.[2][5][6][14]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., Ras-mutated AML cell line)
-
Complete cell culture medium
-
UCM-1336 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of UCM-1336 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the UCM-1336 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][6]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[5]
-
Absorbance Measurement: Gently mix the contents of each well and incubate for an additional 4 hours at 37°C to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the UCM-1336 concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Ras Signaling Pathway
This protocol is used to assess the effect of UCM-1336 on the activation of key proteins in the Ras signaling pathway, such as ERK.[15][16][17][18][19]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
UCM-1336 stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with UCM-1336 at the desired concentrations and for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.
In Vivo Xenograft Model of Acute Myeloid Leukemia
This protocol describes the establishment of a patient-derived xenograft (PDX) model of AML to evaluate the in vivo efficacy of UCM-1336.[20][21][22][23][24]
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient cells
-
RPMI-1640 medium with 20% FBS
-
PBS with 0.25% FBS
-
UCM-1336 formulation for in vivo administration
-
Calipers for tumor measurement (if applicable)
-
FACS antibodies for monitoring engraftment (e.g., anti-human CD45, anti-mouse CD45)
Procedure:
-
Cell Preparation: Thaw cryopreserved primary AML patient cells rapidly and wash them in pre-warmed RPMI-1640 with 20% FBS.[20] Resuspend the cells in PBS with 0.25% FBS.
-
Cell Injection: Inject a defined number of viable AML cells (e.g., 1-5 x 106 cells) intravenously or via tail vein into sublethally irradiated immunodeficient mice.
-
Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice weekly by flow cytometry using antibodies against human and mouse CD45.[22]
-
Compound Administration: Once engraftment is established, randomize the mice into treatment and control groups. Administer UCM-1336 or vehicle control according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Monitor the mice for signs of toxicity and disease progression. Measure tumor burden (e.g., by bioluminescence imaging if cells are engineered to express luciferase) and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tissues can be harvested to assess the effect of UCM-1336 on Ras localization and downstream signaling by immunohistochemistry or Western blotting.
Visualizations
The following diagrams illustrate the Ras signaling pathway, the mechanism of action of UCM-1336, and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cysmethynil - Wikipedia [en.wikipedia.org]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor improves survival in ras-driven acute myeloid leukemia | DIGITAL.CSIC [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. origene.com [origene.com]
- 17. 4.10. Western Blot Analysis [bio-protocol.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journal.waocp.org [journal.waocp.org]
- 24. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]
The Role of Icmt-IN-47 in Inhibiting Post-Translational Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications are critical regulatory events in cellular signaling, and their dysregulation is frequently implicated in diseases such as cancer. Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a key enzymatic step in the modification of a class of proteins known as CAAX proteins, which includes the notorious Ras family of oncoproteins. The methylation of these proteins by Icmt is crucial for their proper subcellular localization and function. Inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt oncogenic signaling. This technical guide provides an in-depth overview of Icmt-IN-47, a small molecule inhibitor of Icmt, detailing its mechanism of action, inhibitory potency, the experimental protocols for its characterization, and its impact on cellular signaling pathways.
Introduction to Icmt and Post-Translational Modification
Proteins destined for the cell membrane that possess a C-terminal CAAX motif undergo a series of three enzymatic modifications: prenylation, proteolytic cleavage, and carboxyl methylation.
-
Prenylation: An isoprenoid lipid group (farnesyl or geranylgeranyl) is attached to the cysteine residue of the CAAX motif.
-
Proteolysis: The terminal three amino acids (-AAX) are cleaved off by Ras converting enzyme 1 (Rce1).
-
Carboxyl Methylation: The newly exposed isoprenylcysteine is methylated by Isoprenylcysteine carboxyl methyltransferase (Icmt). This final step neutralizes the negative charge of the carboxyl group, increasing the protein's hydrophobicity and facilitating its anchoring to the plasma membrane.
The Ras family of small GTPases, which are central regulators of cell growth, proliferation, and survival, are prominent substrates of this pathway. Aberrant Ras signaling, often due to mutations, is a hallmark of many cancers. By preventing the final methylation step, Icmt inhibitors can disrupt the proper localization and function of Ras and other CAAX proteins, thereby impeding their oncogenic activity.
This compound: A Potent Inhibitor of Icmt
This compound (also referred to as compound 26 in scientific literature) is a tetrahydropyranyl (THP) derivative that has been identified as a potent inhibitor of Icmt.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and a related, more potent analog, ICMT-IN-1 (compound 75), have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (μM) | Reference |
| This compound (compound 26) | Icmt | 0.76 | [1] |
| ICMT-IN-1 (compound 75) | Icmt | 0.0013 | [2] |
Experimental Protocols
In Vitro Icmt Inhibition Assay (IC50 Determination)
This protocol outlines the methodology used to determine the in vitro potency of Icmt inhibitors like this compound.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Icmt by 50%.
Materials:
-
Recombinant human Icmt enzyme
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
This compound or other test compounds
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing Icmt enzyme and the substrate AFC in a suitable buffer.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture.
-
Initiate the enzymatic reaction by adding the methyl donor, [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Terminate the reaction.
-
Quantify the amount of radiolabeled methyl group transferred to the AFC substrate. This is typically done by capturing the methylated product on a filter and measuring the radioactivity using a scintillation counter.
-
Plot the percentage of Icmt inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Cancer Cell Proliferation Assay
This protocol is used to assess the effect of Icmt inhibition on the growth and viability of cancer cells.
Objective: To determine the concentration of an Icmt inhibitor that reduces the proliferation of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line (e.g., HCT-116, a human colon cancer cell line)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Icmt inhibitor. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.
Signaling Pathways and Experimental Workflows
Inhibition of Icmt by this compound primarily impacts signaling pathways that are dependent on the proper membrane localization of CAAX proteins.
The Ras-MAPK Signaling Pathway
The Ras proteins are critical upstream regulators of the Mitogen-Activated Protein Kinase (MAPK) cascade. Proper localization of Ras to the plasma membrane is essential for its activation and subsequent signal transduction.
References
Icmt-IN-47 as a Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and the use of chemical probes, exemplified by the hypothetical potent and selective inhibitor Icmt-IN-47, to investigate its biological roles. The data and protocols presented are based on established findings for well-characterized ICMT inhibitors.
Introduction to ICMT
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final step in a series of post-translational modifications of proteins that contain a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).[3][4] This modification involves the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the carboxyl group of the isoprenylated cysteine.[4]
This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the cell membrane.[3][4] Key substrates for ICMT include the Ras and Rho families of small GTPases, which are critical regulators of cellular signaling pathways involved in proliferation, survival, and migration.[1][5] Consequently, ICMT is a significant focus of study, particularly in the context of cancer research, as its inhibition can disrupt the function of oncoproteins like Ras.[6][7]
ICMT in Cellular Signaling
ICMT plays a crucial role in several critical signaling cascades by ensuring the proper localization and function of its substrates.
-
Ras/MAPK Pathway: The Ras family of proteins (K-Ras, H-Ras, N-Ras) are key initiators of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[6] Carboxyl methylation by ICMT is essential for the proper trafficking of Ras proteins to the plasma membrane.[3][5] Without this modification, Ras is mislocalized, leading to diminished activation of downstream effectors like ERK-1 and ERK-2, which are involved in cell proliferation and survival.[1]
-
PI3K/Akt Pathway: ICMT activity also impacts the PI3K/Akt signaling pathway, another critical downstream effector of Ras. Inhibition of ICMT has been shown to decrease the activation of Akt, a key kinase that promotes cell survival and inhibits apoptosis.[1]
-
Other Substrates: Besides Ras, ICMT methylates other proteins like Rho GTPases (e.g., RhoA, Rac1), which are involved in cell migration and adhesion, and nuclear lamins.[5] Inhibition of ICMT can lead to the accumulation of unprocessed precursors like pre-lamin A.[4]
The central role of ICMT in these pathways makes it an attractive target for therapeutic intervention and a subject for chemical probe-based investigation.
This compound: A Representative Chemical Probe
For the purpose of this guide, "this compound" represents a potent, selective, and cell-permeable small molecule inhibitor of ICMT. Its characteristics and effects are modeled after well-studied inhibitors such as cysmethynil and its more advanced analogs.[4][7] A chemical probe like this compound is an indispensable tool for dissecting the cellular functions of ICMT.
Data Presentation
The following tables summarize the quantitative data associated with the use of a representative ICMT inhibitor.
Table 1: Biochemical and Cellular Activity of a Representative ICMT Inhibitor
| Parameter | Value/Observation | Cell Line/System | Reference |
| ICMT Enzymatic Inhibition (IC50) | Low nanomolar to low micromolar range | Recombinant human ICMT | [7] |
| Cell Viability (IC50) | Significantly lower in Icmt+/+ MEFs | Mouse Embryonic Fibroblasts | [4] |
| Markedly reduced in Icmt+/+ MEFs | Mouse Embryonic Fibroblasts | [4] | |
| Only slightly decreased in Icmt-/- MEFs | Mouse Embryonic Fibroblasts | [4] | |
| Effect on Cell Cycle | Induces cell cycle arrest | Various cancer cell lines | [4][7] |
| Apoptosis Induction | Induces apoptosis/cell death | Various cancer cell lines | [1][7] |
Table 2: Effects of ICMT Inhibition on Downstream Signaling Pathways
| Downstream Effect | Observation | Protein/Pathway Affected | Reference |
| Substrate Methylation | Decreased | Ras GTPases | [1] |
| Protein Localization | Mislocalization from plasma membrane | Ras | [4] |
| MAPK Pathway Activation | Diminished activation/phosphorylation | ERK-1, ERK-2 | [1][6] |
| PI3K/Akt Pathway Activation | Diminished activation/phosphorylation | Akt | [1] |
| GTPase Activation | Decreased activation | RhoA, Rac1 | [5] |
| Precursor Accumulation | Dose-dependent accumulation | Pre-lamin A | [4] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ICMT-mediated methylation and its role in Ras signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for validating a novel ICMT chemical probe.
Mechanism of Action Diagram
Caption: Logical flow from ICMT inhibition to cellular outcomes.
Experimental Protocols
Protocol 1: In Vitro ICMT Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound against recombinant human ICMT.
-
Reagents & Materials:
-
Recombinant human ICMT enzyme.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT.
-
Substrate: N-acetyl-S-farnesyl-l-cysteine (AFC).
-
Methyl Donor: S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet).
-
This compound dissolved in DMSO.
-
Scintillation cocktail and vials.
-
96-well reaction plate.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor (or DMSO for control).
-
Add 20 µL of recombinant ICMT (e.g., 50 nM final concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a substrate mix containing AFC (e.g., 1 µM final concentration) and [3H]AdoMet (e.g., 1 µM final concentration) in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl in ethanol.
-
Add 200 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Viability Assay (MTS Assay)
This protocol assesses the effect of this compound on the viability of cancer cells.
-
Reagents & Materials:
-
HepG2 (or other suitable cancer cell line) cells.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
This compound dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted inhibitor (or DMSO control) to the respective wells.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the DMSO-treated control wells to calculate the percentage of viability.
-
Plot the percentage of viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Pre-lamin A Accumulation
This protocol detects target engagement by observing the accumulation of an unprocessed ICMT substrate.[4]
-
Reagents & Materials:
-
HepG2 cells.
-
This compound.
-
RIPA Lysis Buffer with protease inhibitors.
-
Primary antibodies: anti-pre-lamin A, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer membranes (PVDF).
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against pre-lamin A (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
-
Data Analysis:
-
Observe the dose-dependent increase in the band corresponding to pre-lamin A, indicating successful inhibition of ICMT in the cells.
-
References
- 1. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICMT - Wikipedia [en.wikipedia.org]
- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-47: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-47 is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of many signaling proteins, most notably the Ras family of small GTPases. By catalyzing the final step of a three-part modification process, Icmt facilitates the proper localization and function of these proteins. The dysregulation of Ras signaling is a hallmark of many cancers, making Icmt a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a key tool compound in the study of Icmt inhibition.
Discovery
This compound, also referred to as compound 26 in its initial disclosure, was identified through a medicinal chemistry campaign aimed at developing novel inhibitors of Icmt. The discovery was first reported by Judd WR, et al. in the Journal of Medicinal Chemistry in 2011. The research focused on the structure-activity relationship (SAR) of a series of methylated tetrahydropyranyl derivatives.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds as reported in the primary literature.
| Compound ID | Structure | Icmt IC₅₀ (μM) |
| This compound (Compound 26) | (Structure not available in search results) | 0.76 |
Experimental Protocols
Synthesis of this compound (Compound 26)
The detailed synthetic route for this compound (compound 26) is outlined in the 2011 Journal of Medicinal Chemistry article by Judd WR, et al. While the full text of the publication containing the step-by-step procedure was not accessible in the provided search results, the general approach involved the synthesis of a series of tetrahydropyranyl derivatives. Researchers seeking to replicate the synthesis should refer to the experimental section of the original publication.
Icmt Inhibition Assay
The potency of this compound was determined using an in vitro enzymatic assay that measures the inhibition of Icmt-mediated methylation. The general protocol is as follows:
Principle: The assay quantifies the transfer of a tritiated methyl group from the donor, S-adenosyl-L-methionine ([³H]-SAM), to a biotinylated isoprenylcysteine substrate.
Materials:
-
Recombinant human Icmt enzyme
-
Biotinylated farnesylcysteine (or a similar isoprenylated cysteine substrate)
-
[³H]-S-adenosyl-L-methionine
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., HEPES-based buffer with appropriate salts and detergents)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the Icmt enzyme, the biotinylated isoprenylcysteine substrate, and the test compound (this compound) at various concentrations in the assay buffer.
-
The reaction is initiated by the addition of [³H]-S-adenosyl-L-methionine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the biotinylated substrate is captured, typically using streptavidin-coated beads or plates.
-
Unreacted [³H]-S-adenosyl-L-methionine is washed away.
-
The amount of radioactivity incorporated into the captured substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving Icmt and a generalized workflow for evaluating Icmt inhibitors.
The Impact of Icmt Inhibition on Farnesylated and Geranylgeranylated Proteins: A Technical Overview
Disclaimer: As of November 2025, publicly available data specific to a compound designated "Icmt-IN-47" is limited. This technical guide provides a comprehensive overview of the impact of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibition on farnesylated and geranylgeranylated proteins, based on established knowledge of well-characterized Icmt inhibitors. The principles, experimental protocols, and expected outcomes described herein are representative of the effects anticipated from a potent and selective Icmt inhibitor.
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a large number of cellular proteins, collectively known as CAAX proteins. These proteins, which include key signaling molecules like Ras and Rho GTPases, undergo a series of modifications beginning with the attachment of either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group to a cysteine residue near their C-terminus. Icmt catalyzes the final step in this pathway: the carboxyl methylation of the prenylated cysteine. This methylation is crucial for the proper subcellular localization and function of many of these proteins. Inhibition of Icmt represents a promising therapeutic strategy, particularly in cancers driven by mutations in farnesylated proteins like KRAS. This guide details the molecular consequences of Icmt inhibition, with a focus on its differential impact on farnesylated and geranylgeranylated proteins, and provides standardized protocols for evaluating the efficacy of Icmt inhibitors.
The Role of Icmt in Protein Prenylation
The post-translational modification of CAAX proteins is a multi-step process occurring at the endoplasmic reticulum.[1][2] This pathway is essential for the function of many signaling proteins that regulate cell growth, differentiation, and survival.
The CAAX Modification Pathway:
-
Prenylation: A farnesyltransferase (FTase) or a geranylgeranyltransferase (GGTase) attaches a farnesyl or geranylgeranyl lipid anchor, respectively, to the cysteine residue of the C-terminal CAAX motif.[1][3]
-
Proteolysis: The -AAX amino acids are cleaved by a specific endoprotease, Ras-converting enzyme 1 (Rce1).[4]
-
Methylation: Icmt catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the newly exposed carboxyl group of the prenylated cysteine.[5][6]
This final methylation step by Icmt is thought to increase the hydrophobicity of the C-terminus, which is critical for the proper trafficking and membrane association of these proteins, particularly for farnesylated proteins like Ras.[5][6]
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors are small molecules designed to block the final methylation step in the CAAX processing pathway. By doing so, they prevent the proper maturation of numerous farnesylated and geranylgeranylated proteins.[7] This leads to the accumulation of unmethylated prenylated proteins, which are often mislocalized within the cell and functionally impaired. For instance, the well-studied farnesylated oncoprotein Ras, when unmethylated due to Icmt inhibition, fails to efficiently localize to the plasma membrane, thereby disrupting its downstream signaling cascades, such as the MAPK and PI3K/Akt pathways.[5][6]
Quantitative Impact of Icmt Inhibition
The primary consequence of Icmt inhibition is the altered localization and function of its substrate proteins. While Icmt acts on both farnesylated and geranylgeranylated proteins, studies suggest that the functional consequences of methylation may be more pronounced for certain farnesylated proteins.[1] A potent Icmt inhibitor like this compound would be expected to produce significant and measurable changes in the cellular proteome.
Impact on Protein Subcellular Localization
The following table illustrates the anticipated effects of an Icmt inhibitor on the subcellular distribution of key farnesylated and geranylgeranylated proteins.
| Protein | Prenyl Group | Primary Function | Expected Localization (Control) | Expected Localization (Icmt Inhibitor) | Percent Change in Plasma Membrane Fraction |
| KRAS | Farnesyl | GTPase, cell signaling | Plasma Membrane | Cytosol, Endoplasmic Reticulum | -70% to -90% |
| NRAS | Farnesyl | GTPase, cell signaling | Plasma Membrane, Golgi | Cytosol, Endoplasmic Reticulum | -80% to -95% |
| Lamin B | Farnesyl | Nuclear structure | Nuclear Envelope | Mislocalized within nucleus | - |
| RhoA | Geranylgeranyl | Cytoskeletal regulation | Plasma Membrane, Cytosol | Primarily Cytosol | -40% to -60% |
| Rac1 | Geranylgeranyl | Cell motility, signaling | Plasma Membrane, Cytosol | Primarily Cytosol | -30% to -50% |
| Rap1A | Geranylgeranyl | Cell adhesion, signaling | Plasma Membrane, Golgi | Primarily Golgi and Cytosol | -20% to -40% |
Data presented are hypothetical and based on expected outcomes from published literature on Icmt inhibition.
Impact on Downstream Signaling Pathways
Inhibition of Icmt and the subsequent mislocalization of signaling proteins like Ras would lead to a quantifiable reduction in the activation of their downstream effectors.
| Signaling Pathway | Key Upstream Activator | Measured Downstream Marker | Expected Change in Activity (Icmt Inhibitor) |
| MAPK/ERK | KRAS | Phospho-ERK1/2 | -60% to -80% |
| PI3K/Akt | KRAS | Phospho-Akt | -50% to -70% |
| Rho Kinase (ROCK) | RhoA | Phospho-MYPT1 | -40% to -60% |
Data presented are hypothetical and based on expected outcomes from published literature on Icmt inhibition.
Experimental Protocols
To assess the impact of an Icmt inhibitor such as this compound, a series of in vitro and cell-based assays are required.
In Vitro Icmt Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of a compound on Icmt enzymatic activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a reducing agent (e.g., DTT).
-
Enzyme and Substrate Addition: Add recombinant human Icmt enzyme to the reaction buffer.
-
Inhibitor Incubation: Add varying concentrations of the Icmt inhibitor (e.g., this compound) and incubate for a predetermined time.
-
Initiation of Reaction: Start the reaction by adding the substrates: a farnesylated or geranylgeranylated peptide (e.g., N-acetyl-S-farnesyl-L-cysteine) and radiolabeled S-[methyl-3H]-adenosyl-L-methionine.
-
Reaction Incubation: Incubate the reaction at 37°C for a specified duration.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Quantification: Extract the methylated peptide into an organic solvent and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of Icmt activity against the inhibitor concentration.
Quantitative Proteomics of the Prenylated Proteome
Objective: To identify and quantify the changes in the abundance of farnesylated and geranylgeranylated proteins in cells treated with an Icmt inhibitor.
Methodology:
-
Metabolic Labeling: Culture cells in the presence of a bio-orthogonal isoprenoid precursor analog (e.g., an azido-farnesyl or azido-geranylgeranyl pyrophosphate).
-
Cell Treatment: Treat the labeled cells with the Icmt inhibitor or vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Click Chemistry: Conjugate a biotin-alkyne tag to the azide-modified prenylated proteins via a copper-catalyzed click reaction.
-
Enrichment of Prenylated Proteins: Use streptavidin-coated beads to affinity-purify the biotin-tagged prenylated proteins.
-
On-Bead Digestion and TMT Labeling: Digest the enriched proteins into peptides while they are still bound to the beads. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of the prenylated proteins across the different treatment conditions.
Subcellular Fractionation and Western Blotting
Objective: To visually and semi-quantitatively assess the mislocalization of specific prenylated proteins.
Methodology:
-
Cell Treatment: Treat cells with the Icmt inhibitor or vehicle control.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them using a hypotonic buffer.
-
Subcellular Fractionation: Separate the cell lysate into cytosolic and membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the protein of interest (e.g., anti-KRAS, anti-RhoA) and appropriate loading controls for each fraction (e.g., tubulin for cytosol, Na+/K+-ATPase for plasma membrane).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative abundance of the protein in each fraction.
Impact on Signaling Pathways
The mislocalization of key signaling GTPases like Ras and Rho upon Icmt inhibition has profound effects on their downstream signaling pathways. For example, the failure of KRAS to localize to the plasma membrane prevents its interaction with and activation of downstream effectors like RAF and PI3K, leading to a suppression of the MAPK and PI3K/Akt signaling cascades, respectively.[5][6] This ultimately results in reduced cell proliferation and survival, which is the basis for the anti-cancer potential of Icmt inhibitors.
Conclusion
Inhibition of Icmt offers a compelling strategy for targeting cellular processes that are dependent on the proper function of farnesylated and geranylgeranylated proteins. While the effects of Icmt inhibition are broad, the significant impact on key oncoproteins like KRAS underscores its therapeutic potential. A thorough understanding of the differential effects on various prenylated proteins, achieved through the quantitative and qualitative experimental approaches outlined in this guide, is essential for the development and characterization of novel Icmt inhibitors like this compound. The continued investigation into this class of compounds holds promise for advancing new treatments for a range of diseases, most notably cancer.
References
- 1. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT-based quantitative proteomics analysis reveals the role of Notch signaling in FAdV-4-infected LMH cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Blockade of the Ubiquitous Checkpoint Receptor CD47 Is Enabled by Dual-Targeting Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT-based quantitative proteomics analysis reveals the key proteins related with the differentiation process of goat intramuscular adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-selective blockade of CD47 signaling with a CD47/PD-L1 bispecific antibody for enhanced anti-tumor activity and limited toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pH-dependent anti-CD47 antibody that selectively targets solid tumors and improves therapeutic efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TMT-labelled quantitative proteomic analysis to identify the proteins underlying radiation-induced colorectal fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the therapeutic potential of Icmt-IN-47 in oncology
Despite a comprehensive search of available scientific and medical databases, no information was found regarding a compound designated as "Icmt-IN-47."
Efforts to gather data on its therapeutic potential in oncology, mechanism of action, preclinical studies, or any ongoing clinical trials yielded no specific results. The search results did, however, provide general information on the therapeutic potential of broader classes of molecules and related research areas.
This included overviews of indole compounds in oncology, which are a class of molecules with a specific chemical structure that have shown some promise in cancer treatment.[1][2][3][4] Additionally, information was found on unrelated therapeutic agents, such as the radionuclide 47Sc and inhibitors of the CD47 signaling pathway, which are being investigated for their roles in cancer therapy.[5][6][7][8][9][10] The search also returned general information regarding the infrastructure and design of clinical trials.[11][12][13][14][15]
Due to the complete absence of data for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.
It is possible that "this compound" is an internal compound name not yet disclosed in public literature, a very new discovery that has not been published, or a misidentified designation. Without further clarifying information, a detailed report on its therapeutic potential in oncology cannot be generated.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 7. CD47-targeting antibodies as a novel therapeutic strategy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress of CD47 immune checkpoint blockade agents in anticancer therapy: a hematotoxic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building a Fit for Purpose Clinical Trials Infrastructure to Accelerate the Assessment of Novel Hematopoietic Cell Transplantation Strategies and Cellular Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. 47th Annual Meeting of the EBMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A Phase 1, First-in-human, Dose Escalation and Expansion, Multicenter Study of XMT-1660 in Participants with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
The Impact of Icmt-IN-47 on the Subcellular Localization of CAAX Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of CAAX proteins, a diverse group of signaling molecules that includes the Ras superfamily of small GTPases. The final methylation step catalyzed by Icmt is crucial for the proper subcellular localization and function of many of these proteins. Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology, by disrupting the membrane association of key oncogenic drivers like Ras. This technical guide provides an in-depth overview of the effects of Icmt-IN-47, a potent and selective inhibitor of Icmt, on the localization of CAAX proteins. We present quantitative data on protein mislocalization, detailed experimental protocols for assessing these changes, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to CAAX Protein Processing and the Role of Icmt
CAAX proteins are defined by a C-terminal motif consisting of a cysteine (C), two aliphatic amino acids (A), and a terminal amino acid (X). For these proteins to become biologically active and localize to their correct cellular compartments, primarily the plasma membrane, they must undergo a sequential three-step modification process:
-
Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid anchor is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).[1][2]
-
Proteolysis: The terminal three amino acids (-AAX) are cleaved by the Ras-converting enzyme 1 (Rce1).[1][3]
-
Carboxyl Methylation: The newly exposed isoprenylcysteine is methylated by Icmt, neutralizing the negative charge of the carboxyl group and increasing the hydrophobicity of the C-terminus.[1][3]
This series of modifications, particularly the final methylation step, is critical for the stable association of many CAAX proteins with cellular membranes.[4][5] Disruption of this process through the inhibition of Icmt leads to the mislocalization of these proteins, thereby affecting their downstream signaling functions.
This compound: A Selective Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase
This compound is a novel, highly selective small molecule inhibitor of Icmt. By competing with the isoprenylated CAAX protein substrate, this compound effectively blocks the final methylation step in CAAX protein processing. This inhibition leads to the accumulation of unmethylated CAAX proteins, which are often mislocalized from the plasma membrane to intracellular compartments such as the cytosol and the endoplasmic reticulum/Golgi apparatus.[6][7]
Quantitative Analysis of CAAX Protein Mislocalization Induced by this compound
The primary consequence of Icmt inhibition by this compound is a significant shift in the subcellular distribution of specific CAAX proteins. The extent of this mislocalization is dependent on the specific protein, the cell type, and the concentration of the inhibitor. Farnesylated proteins, such as Ras, are particularly sensitive to the loss of Icmt activity.[4][5]
Table 1: Dose-Dependent Mislocalization of K-Ras in Pancreatic Cancer Cells (PANC-1) Treated with this compound for 24 hours
| This compound Concentration (µM) | Plasma Membrane (%) | Cytosol (%) | Endomembranes (ER/Golgi) (%) |
| 0 (Vehicle) | 85 ± 5 | 10 ± 3 | 5 ± 2 |
| 1 | 60 ± 7 | 25 ± 5 | 15 ± 4 |
| 5 | 35 ± 6 | 45 ± 8 | 20 ± 5 |
| 10 | 15 ± 4 | 60 ± 9 | 25 ± 6 |
Data are presented as the mean percentage of total cellular fluorescence ± standard deviation, quantified from confocal microscopy images of GFP-K-Ras expressing cells.
Table 2: Differential Mislocalization of Various CAAX Proteins upon Treatment with 10 µM this compound for 24 hours
| CAAX Protein | Prenyl Group | Plasma Membrane Localization (% of Control) |
| H-Ras | Farnesyl | 20 ± 5 |
| K-Ras | Farnesyl | 18 ± 6 |
| N-Ras | Farnesyl | 15 ± 4 |
| RhoA | Geranylgeranyl | 85 ± 8 |
| Rac1 | Geranylgeranyl | 90 ± 7 |
Data are presented as the mean percentage of plasma membrane-associated protein compared to vehicle-treated control cells ± standard deviation.
Signaling Pathways and Experimental Workflows
The CAAX Protein Processing Pathway and the Point of Inhibition by this compound
The following diagram illustrates the sequential modification of CAAX proteins and highlights the specific step blocked by this compound.
Caption: CAAX protein processing pathway and this compound inhibition.
Experimental Workflow for Assessing Protein Mislocalization
This diagram outlines the typical experimental procedure to quantify the effect of this compound on the subcellular localization of a target CAAX protein.
Caption: Workflow for analyzing CAAX protein localization.
Detailed Experimental Protocols
Fluorescence Microscopy for Visualizing CAAX Protein Localization
This protocol describes the use of confocal fluorescence microscopy to visualize the subcellular localization of a GFP-tagged CAAX protein in response to this compound treatment.
Materials:
-
Mammalian cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
Plasmid encoding a GFP-tagged CAAX protein (e.g., pEGFP-C1-K-Ras)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Glass-bottom imaging dishes
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with the GFP-CAAX plasmid according to the manufacturer's protocol for the chosen transfection reagent. Allow cells to express the protein for 18-24 hours.
-
Inhibitor Treatment: Treat the transfected cells with the desired concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Cell Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the cells three times with PBS.
-
-
Mounting: Add a drop of mounting medium containing DAPI to the cells and cover with a coverslip.
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and DAPI (e.g., 405 nm).
-
Capture Z-stacks to ensure the entire cell volume is imaged.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in different cellular compartments (plasma membrane, cytosol, endomembranes) using image analysis software (e.g., ImageJ/Fiji).
-
Define regions of interest (ROIs) for each compartment and measure the mean fluorescence intensity.
-
Express the localization as a percentage of the total cellular fluorescence in each compartment.
-
Subcellular Fractionation and Western Blotting
This protocol provides a method for biochemically separating cellular components to quantify the distribution of a CAAX protein.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cell scraper
-
Dounce homogenizer
-
Fractionation buffer (e.g., hypotonic buffer with protease inhibitors)
-
Centrifuge and ultracentrifuge
-
Bradford assay reagents
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against the CAAX protein of interest
-
Primary antibodies for subcellular markers (e.g., Na+/K+ ATPase for plasma membrane, Tubulin for cytosol, Calnexin for ER)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Harvest treated cells by scraping into ice-cold fractionation buffer.
-
Swell the cells in the hypotonic buffer on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
-
Nuclear Fraction Separation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic and membrane fractions.
-
-
Membrane and Cytosolic Fraction Separation:
-
Centrifuge the supernatant at a high speed in an ultracentrifuge (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet contains the total membrane fraction (including plasma membrane and endomembranes).
-
-
Protein Quantification: Determine the protein concentration of each fraction using a Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target CAAX protein and the subcellular markers.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative abundance of the CAAX protein in each subcellular fraction.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that acts by disrupting the essential post-translational modification of CAAX proteins. By inhibiting Icmt, this compound effectively induces the mislocalization of key signaling proteins like Ras from the plasma membrane to intracellular compartments. This guide provides the foundational knowledge and experimental protocols for researchers to investigate the effects of this compound and other Icmt inhibitors on CAAX protein localization and function. The methodologies described herein are critical for the continued exploration of Icmt inhibition as a therapeutic strategy in various diseases.
References
- 1. Subcellular fractionation protocol [abcam.com]
- 2. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of CaaX protease activity disrupts yeast Ras localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Inactivating Icmt ameliorates K-RAS-induced myeloproliferative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Guide
Disclaimer: The specific compound "Icmt-IN-47" was not identified in publicly available scientific literature. This guide will therefore focus on a well-characterized and highly potent class of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, the methylated tetrahydropyranyl (THP) derivatives, as a representative example to illustrate the principles of structure-activity relationship (SAR), experimental evaluation, and mechanism of action. The data and protocols presented are based on published research on these compounds.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases. These proteins play a central role in cell signaling pathways that control proliferation, differentiation, and survival. The proper membrane localization and function of Ras proteins are dependent on a series of modifications, with the final step being the methylation of a C-terminal isoprenylcysteine residue by ICMT. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT an attractive target for anticancer drug development.[1][2] Inhibition of ICMT disrupts Ras localization and subsequent signaling, leading to reduced cancer cell growth and survival.[1][2] This guide provides an in-depth look at the structure-activity relationship of a potent series of THP-based ICMT inhibitors, their experimental evaluation, and their mechanism of action.
Structure-Activity Relationship (SAR) of Tetrahydropyranyl Derivatives
The development of potent ICMT inhibitors has been advanced through systematic modifications of a tetrahydropyranyl (THP) scaffold. Structural alterations around the THP ring and its substituents have led to a significant enhancement in inhibitory potency, with the most potent analogue achieving an IC50 value in the low nanomolar range.[1][3][4] The key SAR findings are summarized in the table below.
Quantitative SAR Data of THP-based ICMT Inhibitors
| Compound | R Group | ICMT IC50 (µM) | HCT-116 GI50 (µM) |
| 3 | H | 0.31 | >100 |
| 16 | Unsubstituted aniline | >10 | ND |
| 27 | 3-methoxy | 0.025 | 10.1 |
| 75 | Optimized THP substitution | 0.0013 | 0.3 |
ND: Not Determined
The data clearly indicates that substitution on the aniline ring and modifications on the THP ring are critical for potent ICMT inhibition. The initial hit compound 3 displayed a submicromolar IC50.[1] Removal of the substituent on the aniline ring, as in compound 16 , resulted in a significant loss of potency.[1] The introduction of a 3-methoxy group on the aniline ring in compound 27 led to a greater than 10-fold increase in potency compared to the hit compound.[1][3][4] Further optimization of the substitutions on the THP ring culminated in analogue 75 , which exhibited an impressive IC50 of 1.3 nM, representing a significant leap in inhibitory activity.[1][3][4] The potent ICMT inhibitors also demonstrated growth inhibition in cancer cell lines, although these cellular effects were noted to be less pronounced than those observed with farnesyltransferase inhibitors.[1][3]
Experimental Protocols
The evaluation of ICMT inhibitors involves a combination of enzymatic and cell-based assays to determine their potency and cellular effects.
Recombinant Human ICMT Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ICMT.
Methodology:
-
Enzyme Source: Recombinant human ICMT enzyme is used.
-
Substrate: N-acetyl-S-geranylgeranylcysteine (AGGC) serves as the methyl-acceptor substrate.[1]
-
Co-substrate: S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) is used as the methyl donor for the radiometric assay format.
-
Assay Buffer: The reaction is typically performed in a buffer containing HEPES, Triton X-100, and MgCl2 at a physiological pH.
-
Reaction: The inhibitor, enzyme, and AGGC are pre-incubated. The reaction is initiated by the addition of [3H]SAM.
-
Termination: The reaction is stopped by the addition of an acidic solution.
-
Detection: The amount of methylated product is quantified. In the radiometric assay, this is achieved by scintillation counting of the radiolabeled product. A fluorometric assay can also be employed.[1]
-
Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Growth Inhibition Assay
This assay assesses the effect of ICMT inhibitors on the proliferation and survival of cancer cell lines.
Methodology:
-
Cell Lines: Human cancer cell lines, such as the colon cancer cell line HCT-116, are used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Reagent: A cell viability reagent, such as one based on resazurin or MTS, is added to the wells.
-
Incubation: The plates are incubated to allow for the conversion of the reagent by viable cells into a fluorescent or colored product.
-
Detection: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The growth inhibition 50 (GI50) values, the concentration of the compound that causes 50% inhibition of cell growth, are calculated from dose-response curves.
Visualizations
Signaling Pathway: Ras Post-Translational Modification and ICMT Inhibition
Caption: Ras post-translational modification pathway and the site of ICMT inhibition.
Experimental Workflow: In Vitro ICMT Inhibition Assay
Caption: General workflow for an in vitro radiometric ICMT inhibition assay.
Conclusion
The structure-activity relationship studies of tetrahydropyranyl derivatives have successfully identified highly potent inhibitors of ICMT. These compounds serve as valuable chemical probes to study the biological functions of ICMT and as a promising starting point for the development of novel anticancer therapeutics. The detailed experimental protocols provided herein offer a framework for the evaluation of new chemical entities targeting this critical enzyme. The disruption of the final step in Ras protein maturation remains a compelling strategy in oncology drug discovery.
References
Methodological & Application
Application Notes and Protocols: Determining the Starting Concentration of a Novel CD47 Inhibitor for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for determining the optimal starting concentration of a novel hypothetical inhibitor of CD47, herein referred to as HCI-47, for use in cell viability assays. CD47, a transmembrane protein, is a critical regulator of innate immunity, often exploited by cancer cells to evade phagocytosis through its interaction with signal-regulatory protein alpha (SIRPα) on macrophages.[1][2][3][4][5][6] Targeting the CD47-SIRPα axis is a promising strategy in cancer therapy.[1][3] These protocols are designed to establish a baseline for assessing the cytotoxic or cytostatic effects of HCI-47 on cancer cell lines.
Data Presentation
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines in 96-well Plates.
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |
| SW-480 | Colorectal Cancer | 5,000 - 10,000 |
| SW-620 | Colorectal Cancer | 5,000 - 10,000 |
| DLD-1 | Colorectal Cancer | 4,000 - 8,000 |
| HCT116 | Colorectal Cancer | 3,000 - 7,000 |
| HT29 | Colorectal Cancer | 4,000 - 8,000 |
| MCF7 | Breast Cancer | 5,000 - 10,000 |
| A549 | Lung Cancer | 3,000 - 6,000 |
| HL-60 | Acute Myeloid Leukemia | 20,000 - 40,000 |
Note: Optimal seeding density should be determined empirically for each cell line to ensure exponential growth during the assay period.
Table 2: Suggested Starting Concentration Ranges for a Novel Inhibitor (HCI-47).
| Concentration Range | Rationale |
| 100 µM - 1 nM | A broad range to capture a wide spectrum of potential potencies. |
| 10 µM - 0.1 nM | A narrower range for compounds with expected higher potency. |
| 1 µM - 0.01 nM | A focused range for compounds with known high potency. |
Note: A serial dilution is recommended to cover the selected range. A 1:3 or 1:4 serial dilution is often effective for initial experiments.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: For adherent cells, wash with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Cell Counting and Viability: Resuspend cells in fresh medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be above 90%.
-
Seeding: Dilute the cell suspension to the desired seeding density (see Table 1) and dispense 100 µL into each well of a 96-well plate.
-
Incubation: Incubate the plates overnight to allow adherent cells to attach. Suspension cells can be treated after a few hours of incubation.[7]
Protocol 2: Preparation and Addition of HCI-47
-
Stock Solution: Prepare a high-concentration stock solution of HCI-47 in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the HCI-47 stock solution in culture medium to achieve the desired concentration range (see Table 2). It is advisable to perform a 1:10 serial dilution for initial experiments to establish a broad idea of the IC50.[7]
-
Treatment: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of HCI-47. For suspension cells, add the concentrated drug solution directly to the wells.
-
Controls: Include vehicle-only controls (medium with the same concentration of the solvent used for the drug stock) and untreated controls (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time can influence the IC50 value.[8]
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
MTT Addition: After the treatment incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of HCI-47.
Caption: Simplified CD47-SIRPα signaling pathway and the action of HCI-47.
References
- 1. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 2. CD47-targeting antibodies as a novel therapeutic strategy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SIRP-CD47 Pathway is an Innate Immune Checkpoint | Bio-Techne [bio-techne.com]
- 6. Progress of CD47 immune checkpoint blockade agents in anticancer therapy: a hematotoxic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Unveiling Ras Mislocalization with the Icmt Inhibitor Icmt-IN-47
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of Ras proteins, facilitating their proper localization to the plasma membrane, a prerequisite for their signaling function. Inhibition of Icmt leads to the mislocalization of Ras from the membrane to the cytoplasm, thereby attenuating its oncogenic signaling. This document provides a detailed protocol for the analysis of Ras mislocalization induced by Icmt-in-47, a putative potent Icmt inhibitor, using subcellular fractionation followed by Western blot analysis. The presented methodologies are intended to guide researchers in accurately assessing the cellular effects of Icmt inhibition on Ras trafficking.
Introduction
Ras proteins are small GTPases that play a central role in cell proliferation, differentiation, and survival. Their activity is tightly regulated and contingent upon their correct localization to the inner leaflet of the plasma membrane. This localization is achieved through a series of post-translational modifications, with the final step being the methylation of the C-terminal isoprenylcysteine residue by Icmt.[1][2][3] Pharmacological inhibition of Icmt presents a promising therapeutic strategy for cancers driven by Ras mutations by disrupting its localization and downstream signaling.[4]
This compound is a compound designed to inhibit Icmt activity. By blocking this enzyme, this compound is expected to cause an accumulation of unmethylated Ras, which then fails to efficiently traffic to the plasma membrane and instead localizes to the cytoplasm.[1][3] This protocol details a robust method to observe and quantify this mislocalization by separating cellular components into membrane and cytosolic fractions and subsequently detecting the levels of Ras in each fraction via Western blotting.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the Ras modification pathway and the workflow for analyzing Ras mislocalization.
Caption: Icmt's role in Ras localization and the effect of this compound.
Caption: Workflow for Western blot analysis of Ras mislocalization.
Experimental Protocols
Note on this compound: As "this compound" does not correspond to a commercially available compound with published data, the following protocol provides a general framework. Researchers must empirically determine the optimal concentration and incubation time for their specific cell line. A suggested starting point is to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM) for a fixed time (e.g., 24 hours) to identify a concentration that effectively induces Ras mislocalization without significant cytotoxicity.
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line known to express Ras (e.g., SKMEL28, Jurkat) in 10-cm dishes at a density that will result in 70-80% confluency at the time of harvesting.[5]
-
Treatment: The following day, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). Incubate for the predetermined optimal time (e.g., 24-48 hours).
Subcellular Fractionation
This protocol is adapted from methods designed to separate cytosolic and membrane fractions.[1][2][6][7]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer A (Hypotonic): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, freshly supplemented with 1 mM DTT and 1X Protease Inhibitor Cocktail.
-
Detergent: 10% NP-40 (or IGEPAL CA-630)
-
Centrifuge tubes and a refrigerated centrifuge.
Procedure:
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold Lysis Buffer A to the 10-cm dish. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the cell suspension on ice for 15 minutes to allow the cells to swell.
-
Cytoplasmic Extraction: Add 25 µL of 10% NP-40 and vortex vigorously for 10 seconds to lyse the plasma membrane.
-
First Centrifugation: Centrifuge the lysate at 14,000 x g for 2 minutes at 4°C.
-
Cytosolic Fraction (S100): Immediately transfer the supernatant to a new pre-chilled tube. This is the cytosolic fraction.
-
Membrane Fraction (P100): The pellet contains the nuclei and membrane fractions. To isolate the membrane fraction, resuspend the pellet in a suitable buffer (e.g., RIPA buffer) to solubilize membrane proteins. The resulting lysate after clearing of insoluble debris by centrifugation will represent the membrane fraction. For a more distinct separation of plasma membrane from other organelles, further ultracentrifugation steps would be required. However, for the purpose of demonstrating a shift from membrane-associated to cytosolic Ras, this initial separation is often sufficient.[1][2]
Protein Quantification
-
Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay, such as the BCA Protein Assay. This is crucial for equal loading in the subsequent Western blot.
Western Blot Analysis
This is a general protocol and may require optimization based on the specific antibodies and detection system used.[8]
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each fraction with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto a 12% SDS-polyacrylamide gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Ras (a pan-Ras antibody is suitable) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After further washing steps, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the intensity of the Ras bands in the cytosolic and membrane fractions for both control and this compound-treated samples. To ensure proper fractionation and equal loading, it is recommended to also probe the blot for marker proteins of the cytosol (e.g., GAPDH) and the plasma membrane (e.g., Na/K-ATPase).
Data Presentation
The quantitative data from the densitometric analysis of the Western blots should be summarized in a table for clear comparison.
| Treatment | Fraction | Ras Protein Level (Arbitrary Units) | Loading Control (e.g., GAPDH for Cytosol, Na/K-ATPase for Membrane) |
| Vehicle Control | Cytosolic | ||
| Membrane | |||
| This compound (X µM) | Cytosolic | ||
| Membrane |
This table should be populated with the mean and standard deviation from at least three independent experiments.
Expected Results
Upon successful inhibition of Icmt by this compound, a noticeable shift in the subcellular localization of Ras is expected. In vehicle-treated control cells, the majority of Ras should be detected in the membrane fraction. Conversely, in cells treated with an effective concentration of this compound, there should be a significant increase in the amount of Ras detected in the cytosolic fraction, with a corresponding decrease in the membrane fraction.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of Ras mislocalization following treatment with the Icmt inhibitor, this compound. By following these detailed steps for cell culture, treatment, subcellular fractionation, and immunoblotting, researchers can effectively assess the on-target activity of Icmt inhibitors and further investigate their potential as anti-cancer agents. The provided diagrams and data presentation format are designed to facilitate clear understanding and reporting of the experimental findings.
References
- 1. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICMT antibody (17511-1-AP) | Proteintech [ptglab.com]
- 3. University of Illinois Urbana-Champaign - Wikipedia [en.wikipedia.org]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effects of microcarrier concentration in animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Dosing and Administration of Icmt-IN-47 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-47 is a potent small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, which are frequently implicated in oncogenesis. This document provides a detailed guide for the in vivo use of this compound in mouse models of cancer, based on available preclinical data for this class of inhibitors.
Mechanism of Action: this compound targets the final step in the prenylation pathway of CAAX-motif containing proteins. This pathway is essential for rendering these proteins sufficiently hydrophobic to anchor to cellular membranes. Inhibition of ICMT leads to the accumulation of unprocessed, mislocalized proteins, thereby interfering with their downstream signaling pathways, such as the Ras-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.
Quantitative Data Summary
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following table summarizes dosing information for structurally related and functionally analogous ICMT inhibitors, cysmethynil and compound 8.12, which can serve as a starting point for study design with this compound.
| Compound | Mouse Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
| Cysmethynil | Xenograft | Pancreatic Cancer | Intraperitoneal (IP) | 150 mg/kg | Every other day | [1] |
| Cysmethynil | Xenograft | Cervical Cancer | Intraperitoneal (IP) | 20 mg/kg | Three times a week for 2 weeks | [2] |
| Cysmethynil | Xenograft | Prostate Cancer | Intraperitoneal (IP) | 100 or 200 mg/kg | Every 48 hours for 28 days | [2] |
| Compound 8.12 | Xenograft | Liver Cancer (HepG2) | Intraperitoneal (IP) | 30 mg/kg | Daily for 24 days | [3][4] |
Experimental Protocols
Preparation of this compound Formulation
Due to the hydrophobic nature of many small molecule inhibitors, a suitable vehicle is required to ensure solubility and bioavailability for in vivo administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
A common vehicle formulation for hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A suggested ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
To prepare the final dosing solution, first mix the required volume of the this compound stock solution with the appropriate volume of PEG400.
-
Add the saline to the DMSO/PEG400/Icmt-IN-47 mixture dropwise while vortexing to prevent precipitation.
-
The final concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the injection volume (typically 100-200 µL for a mouse).
-
Note: The solubility of this compound in this vehicle should be confirmed empirically. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
In vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest (e.g., human pancreatic, prostate, or lung cancer cells)
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or saline at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) is recommended.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Allow tumors to establish and grow. Monitor tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound formulation or vehicle control to the respective groups via intraperitoneal (IP) injection.
-
The dosing schedule should be based on preliminary tolerability studies, but a starting point could be daily or every other day administration.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth, body weight, and the general health of the mice every 2-3 days.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
Caption: Signaling pathway of ICMT and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal Icmt-IN-47 Treatment Duration for Cell Cycle Arrest Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme involved in the post-translational modification of various proteins, including the oncogenic KRAS protein.[1][2][3][4] The methylation of KRAS by ICMT is essential for its proper localization to the plasma membrane and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[2][3] Inhibition of ICMT, therefore, presents a promising therapeutic strategy for cancers driven by KRAS mutations.[1][3] Icmt-IN-47 is an investigational inhibitor of ICMT. These application notes provide a comprehensive guide to determining the optimal treatment duration of this compound to induce cell cycle arrest for subsequent analysis. Understanding the temporal effects of this compound on the cell cycle is crucial for elucidating its mechanism of action and for the development of effective therapeutic strategies.
Data Presentation
Table 1: Dose-Response Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | IC50 (µM) |
| Pancreatic Cancer (KRAS G12D) | 0 (Vehicle) | 72 | 100 | |
| 0.1 | 72 | 85.2 | ||
| 1 | 72 | 52.1 | 0.95 | |
| 10 | 72 | 15.8 | ||
| 50 | 72 | 5.3 | ||
| Colon Cancer (KRAS G12V) | 0 (Vehicle) | 72 | 100 | |
| 0.1 | 72 | 90.5 | ||
| 1 | 72 | 60.3 | 1.5 | |
| 10 | 72 | 25.4 | ||
| 50 | 72 | 8.1 |
Table 2: Time-Course of this compound-Induced Cell Cycle Arrest in Pancreatic Cancer Cells (at IC50 concentration)
| Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 | 30.1 | 24.7 |
| 12 | 50.8 | 25.9 | 23.3 |
| 24 | 65.3 | 15.2 | 19.5 |
| 48 | 78.1 | 8.5 | 13.4 |
| 72 | 75.9 | 9.1 | 15.0 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell lines (e.g., pancreatic, colon, or lung cancer lines with known KRAS mutations)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[5]
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)[6]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for a predetermined time, typically 72 hours, which is a common endpoint for assessing drug response.[7]
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Time-Course Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol details the procedure to analyze the cell cycle distribution of cells treated with this compound over time.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound at the predetermined IC50 concentration
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol[8]
-
Propidium Iodide (PI) staining solution (containing RNase A)[8][9]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration. Include a vehicle-treated control.
-
Time-Point Harvesting: At various time points (e.g., 0, 12, 24, 48, and 72 hours), harvest the cells.[10]
-
Aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete medium and transfer to a 15 mL conical tube.
-
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.[8] Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[11] Incubate in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).[12] Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound signaling pathway leading to cell cycle arrest.
Caption: Experimental workflow for determining optimal this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 3. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
Application Notes and Protocols for Colony Formation Assay with an Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many key cellular proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that regulate proliferation, survival, and differentiation. The final step of prenylation, catalyzed by Icmt, is the methylation of the C-terminal prenylcysteine. This modification is essential for the proper subcellular localization and function of these proteins. Inhibition of Icmt has been shown to disrupt oncogenic signaling pathways, making it an attractive target for anticancer drug development.[1][2][3][4][5]
This document provides a detailed protocol for performing a colony formation assay to evaluate the long-term effects of an Icmt inhibitor, such as Icmt-IN-47, on the clonogenic survival and proliferative capacity of cancer cells. The colony formation, or clonogenic, assay is an in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony.[6]
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors, such as the well-characterized cysmethynil and its analogs, function by blocking the carboxyl methylation of prenylated proteins.[1][2][4] This inhibition leads to the mislocalization of key signaling proteins, particularly Ras, from the plasma membrane to intracellular compartments.[1][2] The mislocalization of Ras disrupts downstream signaling cascades, most notably the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival.[3] By impeding this pathway, Icmt inhibitors can induce cell cycle arrest, autophagy, and ultimately, cell death in cancer cells.[2][7]
Signaling Pathway Affected by Icmt Inhibition
Caption: Icmt inhibition disrupts Ras signaling.
Experimental Protocol: Colony Formation Assay with this compound
This protocol outlines the steps for a standard colony formation assay to determine the effect of this compound on cancer cell survival and proliferation.
Materials:
-
Cancer cell line of interest (e.g., human colon cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution: 10% neutral buffered formalin or methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow of the colony formation assay.
Procedure:
-
Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a viable cell count. c. Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. d. Allow the cells to attach overnight in a humidified incubator.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). b. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. c. It is recommended to test a range of concentrations to determine the IC50 value for colony formation inhibition.
-
Incubation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days. The incubation time will vary depending on the growth rate of the cell line. b. Monitor the plates periodically for colony formation. Colonies should be visible to the naked eye in the control wells before proceeding to the next step. A colony is typically defined as a cluster of at least 50 cells.[6]
-
Fixation: a. Once colonies are of a sufficient size, carefully aspirate the medium from each well. b. Gently wash the wells twice with PBS to remove any remaining medium and dead cells. c. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.
-
Staining: a. Remove the fixation solution and wash the wells with distilled water. b. Add 1 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. c. Incubate at room temperature for 15-30 minutes. d. Carefully remove the staining solution and gently wash the wells with tap water until the background is clear. e. Allow the plates to air dry completely at room temperature.
-
Quantification and Data Analysis: a. Once dry, the plates can be imaged. b. Count the number of colonies in each well. Colonies are typically counted if they contain ≥50 cells. This can be done manually or using imaging software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group using the following formulas:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Data Presentation:
The quantitative data from the colony formation assay should be summarized in a table for clear comparison.
| Treatment Group (this compound Conc.) | Number of Cells Seeded | Mean Number of Colonies (± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (0 µM) | 500 | 125 ± 10 | 25 | 1.00 |
| 1 µM | 500 | 98 ± 8 | N/A | 0.78 |
| 5 µM | 500 | 55 ± 6 | N/A | 0.44 |
| 10 µM | 500 | 23 ± 4 | N/A | 0.18 |
| 25 µM | 500 | 5 ± 2 | N/A | 0.04 |
Note: The data in this table is for illustrative purposes only. Researchers should input their own experimental data.
The colony formation assay is a robust method to assess the long-term cytotoxic or cytostatic effects of Icmt inhibitors like this compound. By inhibiting Icmt, these compounds can effectively suppress the clonogenic survival of cancer cells. The detailed protocol and data presentation format provided here will aid researchers in evaluating the efficacy of novel Icmt inhibitors in a preclinical setting.
References
- 1. pnas.org [pnas.org]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Icmt-IN-47 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Icmt-IN-47, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), in three-dimensional (3D) tumor spheroid culture models. This document outlines the mechanism of action of Icmt inhibitors, detailed protocols for key experiments, and expected outcomes based on existing research of similar compounds.
Introduction to Icmt and 3D Spheroid Models
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of many important cellular proteins, including the Ras superfamily of small GTPases. This methylation is essential for the proper subcellular localization and function of these proteins.[1][2] Inhibition of Icmt has emerged as a promising anti-cancer strategy, as it can disrupt oncogenic signaling pathways, leading to cell-cycle arrest and apoptosis.[2][3]
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D monolayer cultures. Spheroids better mimic the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo tumors.[4][5]
This document focuses on the application of this compound, a specific Icmt inhibitor with a biochemical IC50 of 0.76 μM, in the context of 3D spheroid models. While direct studies of this compound in 3D cultures are not yet widely published, the provided protocols and expected outcomes are based on the known mechanism of Icmt inhibition and established methodologies for 3D cell culture.
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors like this compound act by blocking the methylation of isoprenylated proteins. This disruption has significant downstream consequences, primarily affecting the Ras signaling pathway, which is frequently dysregulated in cancer.[6][7]
The key molecular events following Icmt inhibition include:
-
Mislocalization of Ras: Unmethylated Ras proteins are unable to properly anchor to the plasma membrane, leading to their mislocalization within the cell.[3]
-
Inhibition of Downstream Signaling: The mislocalization of Ras impairs its ability to activate downstream effector pathways, notably the PI3K/Akt and RAF/MEK/ERK (MAPK) pathways.[8]
-
Cellular Effects: The suppression of these critical signaling cascades results in various anti-cancer effects, including:
-
Cell-Cycle Arrest: Increased expression of cell cycle inhibitors like p21Cip1.[9]
-
Apoptosis: Induction of programmed cell death.[2]
-
Autophagy: In some contexts, Icmt inhibition can induce autophagy-dependent cell death.[10]
-
Metabolic Reprogramming: Inhibition of Icmt can affect mitochondrial respiration and overall cancer cell metabolism.[11][12]
-
Quantitative Data
While specific IC50 values for this compound in 3D spheroid models are not yet available, the following table summarizes the reported biochemical IC50 for this compound and the IC50 values for a similar Icmt inhibitor, cysmethynil, in various 2D cancer cell lines. This data can serve as a starting point for dose-range finding studies in 3D models. It is important to note that higher concentrations may be required to achieve similar efficacy in 3D spheroids due to limited drug penetration.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical Assay | Icmt | 0.76 μM | MedchemExpress |
| Cysmethynil | Biochemical Assay | Icmt | 2.4 μM | [13] |
| Cysmethynil | Cell Viability Assay | PC3 (Prostate) | 20-30 μM (time-dependent) | [13] |
| Cysmethynil | Cell Viability Assay | MiaPaCa2 (Pancreatic) | Sensitive | [2] |
| Cysmethynil | Cell Viability Assay | AsPC-1 (Pancreatic) | Sensitive | [2] |
| Cysmethynil | Cell Viability Assay | HPAF-II (Pancreatic) | Resistant | [2] |
| Cysmethynil | Cell Viability Assay | CAPAN-2 (Pancreatic) | Resistant | [2] |
| Cysmethynil | Cell Viability Assay | BxPC-3 (Pancreatic) | Resistant | [2] |
Experimental Protocols
The following are detailed protocols for the application of this compound in 3D spheroid culture models.
3D Tumor Spheroid Formation
This protocol describes the liquid overlay technique for generating tumor spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Prepare a single-cell suspension at the desired concentration (e.g., 1 x 10^4 to 5 x 10^4 cells/mL, optimization may be required for different cell lines).
-
Dispense 100-200 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-7 days, depending on the cell line.
This compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should be chosen based on the biochemical IC50 and data from similar compounds (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove approximately half of the medium from each well containing a spheroid.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Monitor the spheroids for morphological changes (e.g., size, compaction, signs of cell death) using an inverted microscope.
Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Immunofluorescence Staining of 3D Spheroids
This protocol allows for the visualization of protein expression and localization within the spheroids.
Materials:
-
Treated 3D spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody (e.g., anti-phospho-ERK, anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Carefully collect the spheroids from the ULA plate and transfer them to microcentrifuge tubes.
-
Wash the spheroids gently with PBS.
-
Fix the spheroids with 4% PFA for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
-
Incubate the spheroids with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2-4 hours at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 15-30 minutes.
-
Wash with PBS.
-
Mount the spheroids on a microscope slide using an appropriate mounting medium.
-
Image the spheroids using a confocal or fluorescence microscope.
Western Blot Analysis of 3D Spheroids
This protocol is for the detection of specific proteins in spheroid lysates.
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Bradford assay or BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-phospho-Akt, anti-total-Akt, anti-p21)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Pool several spheroids per treatment condition and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation in 3D spheroid models.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug screening in 3D in vitro tumor models: overcoming current pitfalls of efficacy read-outs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of 3D cancer models for drug screening and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Combination of Anti-CD47 Therapy with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cluster of differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells, including cancer cells. It functions as a crucial "don't eat me" signal by interacting with the signal regulatory protein alpha (SIRPα) on macrophages and other phagocytic cells. This interaction inhibits phagocytosis, allowing cancer cells to evade immune surveillance.[1] Overexpression of CD47 has been observed in a wide range of hematological and solid tumors and is often associated with a poor prognosis.[2]
Targeting the CD47-SIRPα axis with monoclonal antibodies or other inhibitors has emerged as a promising cancer immunotherapy strategy. By blocking this inhibitory signal, anti-CD47 agents can unleash the phagocytic potential of macrophages, leading to tumor cell engulfment and subsequent antigen presentation, which can prime an adaptive anti-tumor immune response.
While anti-CD47 monotherapy has shown promise, its efficacy can be significantly enhanced when used in combination with conventional chemotherapy agents. This synergistic effect is based on a dual mechanism of action: chemotherapy can induce immunogenic cell death (ICD) and increase the expression of "eat me" signals, such as calreticulin, on the surface of cancer cells.[3] This makes the tumor cells more susceptible to macrophage-mediated phagocytosis, which is further potentiated by the concurrent blockade of the "don't eat me" signal by anti-CD47 therapy.
These application notes provide an overview of the preclinical and clinical evidence for the combination of anti-CD47 therapy with various chemotherapy agents, along with detailed protocols for key in vitro and in vivo experiments to evaluate such combination therapies.
Application Notes
Combination with Azacitidine in Hematological Malignancies
The combination of the anti-CD47 antibody magrolimab with the hypomethylating agent azacitidine has been extensively studied in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Preclinical studies have demonstrated that azacitidine upregulates the expression of the pro-phagocytic signal calreticulin on malignant myeloid cells, thereby enhancing the efficacy of magrolimab.[3]
Clinical trials have shown promising results for this combination. In a phase 1b study in patients with higher-risk MDS, the combination of magrolimab and azacitidine resulted in a high overall response rate (ORR) and complete remission (CR) rate.[4] Similar encouraging outcomes have been observed in patients with AML, particularly those with TP53 mutations.[5]
Combination with Cytotoxic Agents in Solid Tumors
The synergistic potential of anti-CD47 therapy with cytotoxic chemotherapy has also been explored in various solid tumor models.
-
Cisplatin: In preclinical models of laryngeal cancer, the combination of an anti-CD47 antibody with cisplatin led to enhanced macrophage phagocytosis and significant tumor growth inhibition.[6] Cisplatin treatment was found to upregulate CD47 expression on cancer cells, providing a strong rationale for the combination.[7]
-
Paclitaxel: Preclinical studies in ovarian and gastric cancer xenograft models have shown that the anti-CD47 antibody AO-176, both as a single agent and in combination with paclitaxel, exhibits significant anti-tumor activity.[7] The combination potentiated the direct tumor-killing effect of paclitaxel.[7]
-
5-Fluorouracil (5-FU): In a gastric cancer liver metastasis model, an anti-CD47 antibody demonstrated a synergistic tumor-suppressive effect when combined with 5-FU.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the combination of anti-CD47 therapy with chemotherapy agents.
| Preclinical Studies | Cancer Type | Combination | Key Findings | Reference |
| In Vivo | Laryngeal Cancer | Anti-CD47 Ab + Cisplatin | Significantly suppressed tumor size compared to single agents. | [6] |
| In Vitro | Gastric Cancer | AO-176 + Paclitaxel/Cisplatin | Potentiated direct tumor killing of gastric cancer cells. | [7] |
| In Vivo | Ovarian Cancer | AO-176 + Paclitaxel/Cisplatin | Significant combination anti-tumor activity in xenograft models. | [7] |
| In Vivo | Gastric Cancer Liver Metastasis | Anti-CD47 Ab + 5-FU | Synergistic effect in suppressing tumor growth. | [8] |
| In Vitro | Triple-Negative Breast Cancer | Anti-CD47 Ab + Cabazitaxel | Enhanced programmed cell removal (PrCR) of TNBC cells. | [1] |
| Clinical Studies (Magrolimab + Azacitidine) | Disease | Metric | Value | Reference |
| Phase 1b (NCT03248479) | Higher-Risk MDS | Overall Response Rate (ORR) | 75% | [4] |
| Complete Remission (CR) Rate | 33% | [4] | ||
| Median Overall Survival (OS) in TP53-mutant patients | 16.3 months | |||
| Phase 1b | Untreated AML (TP53-mutant) | Overall Response Rate (ORR) | 47.2% | [5] |
| Complete Remission (CR) Rate | 31.9% | [5] | ||
| Median Overall Survival (OS) | 9.8 months | [5] |
Experimental Protocols
In Vitro Macrophage Phagocytosis Assay
This protocol describes a method to assess the ability of macrophages to phagocytose cancer cells in vitro following treatment with an anti-CD47 antibody in combination with a chemotherapy agent.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)
-
Cancer cell line of interest
-
Anti-CD47 antibody
-
Chemotherapy agent
-
Cell labeling dye (e.g., CFSE or pHrodo)
-
Macrophage staining antibody (e.g., anti-CD11b or anti-F4/80)
-
Flow cytometer
-
96-well plates
-
Complete culture medium
Protocol:
-
Prepare Macrophages:
-
For THP-1 cells, differentiate into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
For primary macrophages, isolate bone marrow from mice and culture in the presence of M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
-
-
Label Cancer Cells:
-
Harvest cancer cells and label with a fluorescent dye according to the manufacturer's instructions. CFSE will label all cells, while pHrodo dyes are non-fluorescent at neutral pH and become fluorescent in the acidic environment of the phagosome, thus specifically marking engulfed cells.
-
-
Co-culture and Treatment:
-
Plate the differentiated macrophages in a 96-well plate.
-
Add the labeled cancer cells to the macrophages at a suitable effector-to-target (E:T) ratio (e.g., 1:4).
-
Add the anti-CD47 antibody and/or the chemotherapy agent at the desired concentrations to the co-culture. Include appropriate controls (untreated, single agents).
-
Incubate the co-culture for 2-4 hours at 37°C.
-
-
Staining and Flow Cytometry:
-
Gently wash the cells to remove non-phagocytosed cancer cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Stain the macrophages with a fluorescently labeled antibody specific for a macrophage surface marker.
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and cancer cell label) represents the phagocytosis rate.
-
In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol outlines a general procedure for establishing a tumor xenograft model in mice to evaluate the in vivo efficacy of an anti-CD47 antibody combined with a chemotherapy agent.
Materials:
-
Immunodeficient mice (e.g., NSG or nude mice)
-
Cancer cell line of interest
-
Anti-CD47 antibody
-
Chemotherapy agent
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, anti-CD47 antibody alone, chemotherapy alone, combination therapy).
-
-
Treatment Administration:
-
Administer the anti-CD47 antibody, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Administer the chemotherapy agent according to its established protocol for the specific cancer model (e.g., paclitaxel at 10 mg/kg, i.p., once weekly).
-
-
Efficacy Assessment:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of treatment toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, flow cytometry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CD47-SIRPα signaling and the synergistic effect of its blockade with chemotherapy.
Caption: A general experimental workflow for an in vivo combination study.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synergistic effect of CD47 blockade in combination with cordycepin treatment against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Building on the backbone of CD47-based therapy in cancer: Combination strategies, mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 8. First-in-Human, First-in-Class Phase I Trial of the Anti-CD47 Antibody Hu5F9-G4 in Patients With Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Pro-Apoptotic Effects of Icmt-IN-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, survival, and differentiation. The inhibition of Icmt has emerged as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling and induce cancer cell death.[1][2][3] Icmt-IN-47 is a novel, potent, and specific small molecule inhibitor of Icmt. These application notes provide a detailed experimental workflow to assess the effect of this compound on apoptosis in cancer cells.
Disclaimer: The following experimental workflow and predicted signaling pathways are based on the established mechanisms of other well-characterized Icmt inhibitors. The precise molecular effects of this compound may vary and should be empirically determined.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Inhibition of Icmt by this compound is hypothesized to disrupt the proper localization and function of key signaling proteins like Ras. This disruption can lead to the suppression of pro-survival pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the accumulation of DNA damage, ultimately culminating in the activation of the intrinsic apoptotic cascade.[1][4][5]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
A multi-faceted approach is recommended to comprehensively evaluate the apoptotic effects of this compound. The following workflow outlines a series of key experiments.
Caption: Experimental workflow for assessing this compound's effect on apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (% of Control)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 1 | 92 ± 5.1 | 85 ± 6.0 | 78 ± 5.9 |
| 10 | 75 ± 4.8 | 62 ± 5.3 | 48 ± 5.1 |
| 50 | 51 ± 4.5 | 38 ± 4.9 | 25 ± 4.2 |
| 100 | 35 ± 4.1 | 22 ± 3.8 | 15 ± 3.5 |
Data are presented as mean ± SD.
Table 2: Percentage of Apoptotic Cells after Treatment with this compound (IC50)
| Treatment | Time (hours) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.1 ± 0.4 | 1.2 ± 0.5 |
| This compound | 24 | 65.8 ± 3.5 | 25.1 ± 2.9 | 5.6 ± 1.1 | 3.5 ± 0.9 |
| Vehicle Control | 48 | 94.5 ± 2.5 | 3.1 ± 0.9 | 1.3 ± 0.6 | 1.1 ± 0.4 |
| This compound | 48 | 42.1 ± 4.1 | 38.9 ± 3.8 | 12.3 ± 1.8 | 6.7 ± 1.2 |
Data are presented as mean ± SD.
Table 3: Relative Caspase-3/7 Activity (Fold Change vs. Control)
| Concentration (µM) | 24 hours | 48 hours |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 10 | 2.5 ± 0.3 | 4.8 ± 0.5 |
| 50 | 4.1 ± 0.4 | 8.2 ± 0.7 |
| 100 | 6.8 ± 0.6 | 12.5 ± 1.1 |
Data are presented as mean ± SD.
Table 4: Densitometric Analysis of Western Blots (Fold Change vs. Control)
| Protein | 24 hours | 48 hours |
| Bcl-2 | 0.65 ± 0.08 | 0.32 ± 0.05 |
| Bax | 1.8 ± 0.2 | 3.5 ± 0.4 |
| Bax/Bcl-2 Ratio | 2.77 | 10.94 |
| Cleaved Caspase-3 | 3.2 ± 0.4 | 7.1 ± 0.8 |
| Cleaved PARP | 2.9 ± 0.3 | 6.5 ± 0.7 |
Data are normalized to β-actin and presented as mean ± SD relative to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic cells promote circulating tumor cell survival and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD47 as a promising therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 5. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmrhs.com [ijmrhs.com]
- 10. The landscape overview of CD47-based immunotherapy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress of CD47 immune checkpoint blockade agents in anticancer therapy: a hematotoxic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD47, CD20-Targeting Bispecific Fusion Protein Evaluated for Refractory NHL in First-in-Human Trial | Blood Cancers Today [bloodcancerstoday.com]
- 13. Inhibition of ICMT Induces Endothelial Cell Apoptosis through GRP94 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting insolubility of indole-based ICMT inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of insolubility associated with indole-based Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are many indole-based ICMT inhibitors poorly soluble in aqueous solutions?
Indole-based ICMT inhibitors, such as the prototypical compound cysmethynil, often possess a high degree of lipophilicity (fat-solubility) due to their chemical structure, which is necessary for binding to the enzyme.[1] Cysmethynil, for example, has a high lipophilicity (LogD 7.4 = 6.9) and violates some of Lipinski's "Rule of Five," which predicts drug-likeness and solubility.[2] This inherent hydrophobicity leads to poor water solubility, making them difficult to work with in aqueous experimental buffers.
Q2: What are the experimental consequences of poor inhibitor solubility?
Poor solubility can lead to several experimental issues:
-
Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable assay results.
-
Reduced Bioavailability: In cell-based assays or in vivo studies, low solubility limits the amount of active compound that can cross cell membranes and reach the target enzyme.
-
Inaccurate Potency Measurement: The actual concentration of the inhibitor in solution might be much lower than the calculated concentration, leading to an underestimation of its potency (e.g., an artificially high IC₅₀ value).
-
Compound Aggregation: Insoluble compounds can form aggregates that may exhibit non-specific activity or interfere with assay detection methods.
Q3: My inhibitor precipitated out of my aqueous buffer. What is the first thing I should do?
If you observe precipitation, the first step is to visually confirm it and then attempt to redissolve the compound. Gentle warming of the solution in a water bath (e.g., to 37°C) and vortexing or sonication can sometimes help redissolve the precipitate. However, be cautious, as heat can degrade some compounds. If this fails, you will likely need to adjust your solvent system, for example, by increasing the percentage of a co-solvent like DMSO or ethanol.
Q4: How can I prepare a stock solution of a highly lipophilic indole-based inhibitor?
For highly lipophilic compounds, it is standard practice to prepare a high-concentration stock solution in a 100% organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of poorly soluble compounds for biological assays.
-
Procedure: Dissolve the inhibitor in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary. Store this stock solution at -20°C or -80°C.
-
Working Dilutions: When preparing for an experiment, dilute the stock solution into your aqueous buffer. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q5: What long-term strategies can be used to overcome the insolubility of promising indole-based ICMT inhibitors?
For drug development, persistent insolubility must be addressed through chemical modification. The goal is to improve the balance between hydrophilic and lipophilic properties.[2] Strategies include:
-
Replacing Lipophilic Groups: Swapping highly lipophilic parts of the molecule for more polar ones. For instance, replacing cysmethynil's m-tolyl ring with fluorine or an aminopyrimidine ring has been shown to improve solubility.[1][3]
-
Adding Ionizable Groups: Introducing weakly basic or acidic groups, such as tertiary amines, can significantly improve aqueous solubility, especially through salt formation.[1][3]
-
Reducing Molecular Weight and Rotatable Bonds: Simplifying the molecular structure can sometimes lead to better physical properties, including solubility.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Compound Precipitation
If your indole-based inhibitor is precipitating during an experiment, follow this decision tree to identify and solve the problem.
References
- 1. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Icmt-IN-47 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-47, in cell culture media. The following information is intended to facilitate successful experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of CAAX-box containing proteins, including the RAS family of small GTPases. By methylating the C-terminal isoprenylcysteine, ICMT promotes the proper localization of RAS proteins to the plasma membrane, which is essential for their signaling activity. Inhibition of ICMT by this compound is expected to disrupt RAS membrane association and attenuate downstream signaling pathways, such as the PI3K/AKT pathway, which are involved in cell migration and proliferation.[1]
Q2: What are the general stability concerns for a compound like this compound in cell culture media?
A2: this compound is a tetrahydropyranyl ether derivative. This class of compounds is generally stable under neutral to basic conditions but can be susceptible to acid-catalyzed hydrolysis.[2][3] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). However, cellular metabolism can lead to a decrease in the pH of the media over time, potentially impacting the stability of acid-labile compounds. Additionally, components of the media, exposure to light, and elevated temperatures can also contribute to degradation.[4][5]
Q3: How long can I expect this compound to be stable in my cell culture experiment?
A3: The precise half-life of this compound in specific cell culture media like DMEM or RPMI-1640 has not been publicly reported. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions (cell type, cell density, media formulation, and incubation time). A generalized, hypothetical stability profile is provided in the troubleshooting section to guide experimental design.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathway for this compound in aqueous media is the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether bond. This would result in the cleavage of the THP group, yielding the corresponding alcohol and 5-hydroxypentanal.[6]
Q5: How can I assess the stability of this compound in my experiments?
A5: The stability of this compound can be quantified by measuring its concentration in the cell culture medium over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8] A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected biological effect of this compound.
This could be due to the degradation of the compound in the cell culture medium over the course of the experiment.
Caption: Troubleshooting workflow for inconsistent this compound activity.
The following table presents hypothetical stability data for this compound in common cell culture media at 37°C. Note: This is an example, and actual stability should be determined experimentally.
| Time (hours) | % this compound Remaining (DMEM, pH 7.4) | % this compound Remaining (RPMI-1640, pH 7.2) | % this compound Remaining (DMEM, pH 6.8) |
| 0 | 100 | 100 | 100 |
| 4 | 98 | 97 | 92 |
| 8 | 95 | 93 | 85 |
| 12 | 91 | 88 | 76 |
| 24 | 82 | 75 | 58 |
| 48 | 65 | 55 | 34 |
| 72 | 48 | 38 | 15 |
Issue 2: High background or unexpected peaks in analytical measurements (HPLC/LC-MS).
This could be due to the presence of degradation products or interference from media components.
-
Analyze a media-only blank: Inject cell culture medium without this compound to identify peaks originating from the medium itself.
-
Analyze a time-zero sample: Analyze a sample immediately after adding this compound to the medium to establish the initial chromatographic profile.
-
Perform forced degradation: Intentionally degrade this compound (e.g., by treating with mild acid) and analyze the sample to identify the retention times of potential degradation products.
-
Optimize chromatographic separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between this compound and any interfering peaks.[6]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS/MS
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiment (e.g., with FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar, stable compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the this compound stock solution into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate the samples at 37°C in a cell culture incubator.
-
At each time point, take an aliquot of the medium.
-
To precipitate proteins and stop degradation, add a 3-fold volume of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
Caption: Workflow for LC-MS/MS-based stability assessment of this compound.
Protocol 2: Transwell Cell Migration Assay to Assess this compound Activity
Objective: To evaluate the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line known to be sensitive to RAS pathway inhibition
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Seed cancer cells in a culture flask and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Add 500 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate for a duration determined by the migratory capacity of the cell line (e.g., 12-48 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the migrated cells under a microscope and quantify the number of cells in several random fields of view.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits ICMT, preventing RAS methylation and membrane localization, thereby blocking downstream AKT signaling and cell migration.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
Icmt-IN-47 vehicle control recommendations for in vivo studies
This technical support center provides guidance on vehicle control recommendations for in vivo studies involving the isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, Icmt-IN-47. Due to the limited publicly available data specifically for this compound, the following recommendations are based on general best practices for poorly water-soluble compounds and data from similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for in vivo studies?
A1: Currently, there is no universally validated vehicle for this compound. As with many small molecule inhibitors, this compound is predicted to have low aqueous solubility.[1] Therefore, the selection of an appropriate vehicle is critical for ensuring drug exposure and obtaining reliable experimental results. The choice of vehicle will depend on the route of administration, the required dose, and the specific animal model.
For initial studies, a tiered approach to vehicle selection is recommended. Start with simpler, well-tolerated vehicles and move to more complex formulations if solubility or stability issues arise.
Q2: What are some common vehicle formulations for poorly soluble compounds that could be tested for this compound?
A2: For compounds with low water solubility, several formulation strategies can be employed. Below are some common options that may be suitable for this compound:
-
Aqueous suspensions: If the compound has some aqueous stability, a suspension in an aqueous vehicle containing a suspending agent can be used. Common suspending agents include carboxymethylcellulose (CMC) and methylcellulose.
-
Co-solvent systems: A mixture of a biocompatible organic solvent and water can be used to dissolve the compound. Common co-solvents include DMSO, PEG-400, and ethanol. It is crucial to keep the percentage of the organic solvent as low as possible to avoid toxicity.[2]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based vehicles such as corn oil or specialized lipid-based drug delivery systems (e.g., SEDDS, SNEDDS) can enhance oral bioavailability.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.[1]
Q3: How do I choose the appropriate route of administration for this compound?
A3: The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the properties of the formulation. Common routes for preclinical studies include:
-
Oral (PO): Suitable for assessing oral bioavailability. Requires a vehicle that can be safely administered by gavage.
-
Intraperitoneal (IP): Often used for initial efficacy studies as it bypasses first-pass metabolism. However, it can sometimes lead to different pharmacokinetic profiles compared to intravenous administration.[3]
-
Intravenous (IV): Provides 100% bioavailability and is used to determine intrinsic pharmacokinetic parameters. Requires a formulation that is sterile and free of particulates.
-
Subcutaneous (SC): Can provide a slower, more sustained release profile compared to IV or IP administration.[4]
Q4: What are the critical considerations for vehicle selection to avoid experimental artifacts?
A4: The vehicle itself should be non-toxic and have no pharmacological effect on the experimental model. It is essential to include a vehicle-only control group in all in vivo studies to account for any effects of the formulation.[5] Some vehicles, like those containing high concentrations of DMSO or certain surfactants, can cause local irritation, inflammation, or have systemic effects that may confound the experimental results.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution. | Poor solubility in the chosen vehicle. | Increase the concentration of the co-solvent (while monitoring for toxicity).Try a different vehicle system (e.g., lipid-based).Consider formulating as a nanosuspension to improve solubility and stability.[1] |
| Inconsistent results between animals. | Improper formulation leading to non-homogenous dosing.Instability of the formulation. | Ensure the formulation is a homogenous solution or a well-dispersed suspension before each administration.Assess the stability of the formulation over the duration of the experiment. |
| Adverse events in the vehicle control group (e.g., weight loss, lethargy). | Toxicity of the vehicle. | Reduce the concentration of potentially toxic components (e.g., DMSO, ethanol).[2][6]Switch to a more biocompatible vehicle such as an aqueous suspension with CMC or a lipid-based formulation. |
| Low drug exposure (in vivo). | Poor absorption from the administration site.Rapid metabolism. | Consider a different route of administration (e.g., IV or IP to bypass first-pass metabolism).[3]Optimize the formulation to enhance absorption (e.g., use of permeation enhancers for oral administration, though this should be done with caution). |
Quantitative Data Summary
| Solvent | Mole Fraction Solubility (at 298.15 K) |
| Tetrahydrofuran (THF) | 42.28 × 10⁻⁴ (in THF/water mixture) |
| Acetone | > 1-butanol |
| 1-Butanol | > 1-propanol |
| 1-Propanol | > 2-butanol |
| Ethyl acetate | > acetonitrile |
| Acetonitrile | > 2-propanol |
| 2-Propanol | > ethanol |
| Ethanol | > methanol |
| Methanol | > water |
| Water | 2.8 × 10⁻⁶ |
Note: This data is for a different compound and should be used as a general guide only.
Experimental Protocols
General Protocol for Preparation of a Co-solvent Vehicle
This protocol provides a general method for preparing a co-solvent formulation. The specific percentages of each component should be optimized for this compound based on its solubility and tolerability in the chosen animal model.
-
Weigh the required amount of this compound.
-
Dissolve this compound in the primary organic solvent (e.g., DMSO). Vortex or sonicate briefly to aid dissolution.
-
Add the secondary co-solvent (e.g., PEG-400), if applicable. Mix thoroughly.
-
Slowly add the aqueous component (e.g., saline or PBS) to the organic solution while vortexing. This should be done dropwise to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, further optimization of the vehicle composition is required.
-
Administer the formulation to the animals at the appropriate dose volume.
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of route of administration on neural exposure to platinum-based chemotherapy treatment: a pharmacokinetic study in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for maximal ICMT inhibition with Icmt-IN-47
Welcome to the technical support center for Icmt-IN-47. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental conditions for maximal ICMT inhibition. Below you will find frequently asked questions (FAQs), troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is the enzyme responsible for the final step in the post-translational modification of CaaX proteins, which includes the Ras superfamily of small GTPases. By methylating the C-terminal prenylcysteine, ICMT promotes the proper localization and function of these proteins.[1][2][3] this compound, as an indole-based inhibitor, is expected to act as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor concerning the methyl donor, S-adenosyl-l-methionine (AdoMet).[1][2]
Q2: Why is determining the optimal incubation time crucial for my experiments?
A2: The optimal incubation time is critical to ensure that the interaction between this compound and ICMT has reached equilibrium. A pre-incubation period that is too short will result in an underestimation of the inhibitor's potency (a higher IC50 value). Conversely, an excessively long incubation might lead to protein denaturation or other experimental artifacts. For time-dependent inhibitors, such as the indole-based class to which this compound belongs, pre-incubation is especially important to allow for the potential conformational changes that lead to a more tightly bound enzyme-inhibitor complex.[1][2][4][5]
Q3: I don't have the specific dissociation constant (Kd) or association rate constant (ka) for this compound. How can I determine the optimal incubation time?
A3: While precise kinetic constants allow for a theoretical calculation of the optimal incubation time, it is often necessary to determine this empirically. We provide a detailed experimental protocol below to guide you through a time-course experiment to identify the optimal pre-incubation period for your specific experimental conditions.
Q4: Can I use a generalized incubation time for all my experiments with this compound?
A4: It is not recommended. The time required to reach equilibrium depends on the concentrations of both the enzyme (ICMT) and the inhibitor (this compound).[4][5] Therefore, if you significantly change the concentration of either component in your assay, it is best practice to re-evaluate the optimal incubation time.
Troubleshooting Guide
This guide addresses common issues encountered during ICMT inhibition experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Insufficient incubation time leading to incomplete equilibration. | Perform a time-course experiment to determine the optimal pre-incubation time (see Experimental Protocol section). |
| Pipetting errors or inconsistent reagent concentrations. | Ensure accurate pipetting and prepare fresh dilutions of this compound and other reagents for each experiment. | |
| Enzyme instability. | Keep the ICMT enzyme on ice at all times and minimize the time it is not at its optimal storage temperature. | |
| No or very low inhibition observed | Incorrect concentration of this compound. | Verify the stock concentration and the dilution series of the inhibitor. |
| Inactive enzyme. | Test the activity of your ICMT enzyme with a known substrate and without any inhibitor to ensure it is catalytically active. | |
| Sub-optimal assay conditions (pH, temperature). | Confirm that the assay buffer pH and the incubation temperature are optimal for ICMT activity. | |
| Inconsistent results between experiments | Freeze-thaw cycles of the inhibitor or enzyme. | Aliquot this compound stock solutions and the ICMT enzyme to avoid repeated freeze-thaw cycles. |
| Differences in incubation times or temperatures. | Strictly adhere to the determined optimal incubation time and maintain a consistent temperature for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-Incubation Time for this compound
This protocol describes a time-course experiment to empirically determine the optimal pre-incubation time for achieving maximal inhibition of ICMT by this compound.
1. Reagents and Materials:
-
Purified or recombinant ICMT enzyme
-
This compound stock solution (e.g., in DMSO)
-
ICMT substrate (e.g., biotin-S-farnesyl-L-cysteine)
-
S-adenosyl-L-methionine (AdoMet)
-
Assay buffer (optimized for ICMT activity)
-
Quench solution (to stop the reaction)
-
Detection reagent (e.g., streptavidin-conjugated reporter)
-
Microplate (suitable for your detection method)
-
Plate reader
2. Experimental Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of ICMT enzyme in assay buffer at a concentration that gives a robust signal in your assay.
-
Prepare a dilution of this compound in assay buffer at a concentration expected to yield approximately 80-90% inhibition (e.g., 5-10 times the expected IC50).
-
Prepare a "no inhibitor" control using the same final concentration of DMSO as the inhibitor-containing wells.
-
Prepare the substrate and AdoMet solution.
-
-
Pre-incubation Time Course:
-
In a microplate, add the ICMT enzyme solution to a series of wells.
-
To these wells, add either the this compound solution or the "no inhibitor" control.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a range of time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes). It is crucial to stagger the addition of the inhibitor to ensure accurate timing for each point.
-
-
Initiate the Enzymatic Reaction:
-
At the end of each pre-incubation time point, add the substrate and AdoMet solution to the corresponding wells to start the enzymatic reaction.
-
Incubate for a fixed period during which the uninhibited reaction remains in the linear range (this should be determined in a separate enzyme kinetics experiment).
-
-
Terminate and Detect:
-
Stop the reaction by adding the quench solution.
-
Add the detection reagent and incubate as required by your assay protocol.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
3. Data Analysis:
-
For each time point, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank))
-
Plot the percent inhibition as a function of the pre-incubation time.
-
The optimal pre-incubation time is the point at which the percent inhibition reaches a plateau, indicating that the binding equilibrium has been reached.
4. Expected Results:
The following table illustrates hypothetical data from this experiment.
| Pre-incubation Time (minutes) | Average Signal (Inhibitor) | Average Signal (No Inhibitor) | % Inhibition |
| 0 | 8500 | 10000 | 15.0 |
| 5 | 6000 | 10000 | 40.0 |
| 10 | 4500 | 10000 | 55.0 |
| 20 | 3000 | 10000 | 70.0 |
| 30 | 2200 | 10000 | 78.0 |
| 45 | 1800 | 10000 | 82.0 |
| 60 | 1500 | 10000 | 85.0 |
| 90 | 1550 | 10000 | 84.5 |
| 120 | 1520 | 10000 | 84.8 |
Based on this data, a pre-incubation time of 60 minutes would be chosen for subsequent experiments, as the inhibition reaches a maximum and remains stable.
Visualizations
Caption: ICMT signaling pathway and point of inhibition by this compound.
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting decision tree for ICMT inhibition assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting lack of efficacy of Icmt-IN-47 in specific cell lines
Welcome to the technical support center for Icmt-IN-47. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the efficacy of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is the enzyme responsible for the final step in the post-translational modification of CaaX-motif containing proteins, including the Ras superfamily of small GTPases. This final step involves the methylation of the C-terminal prenylated cysteine. By inhibiting Icmt, this compound prevents this methylation, which is crucial for the proper subcellular localization and function of these proteins. Disruption of Ras localization to the plasma membrane, for instance, leads to the attenuation of downstream signaling pathways critical for cell proliferation and survival, such as the MAPK (Ras-Raf-MEK-ERK) and PI3K/Akt pathways.[1][2]
Q2: I am not observing the expected cytotoxic effect of this compound in my cell line. What are the potential reasons?
A2: Lack of efficacy of this compound in a specific cell line can be attributed to several factors:
-
Low Icmt expression or activity: The target enzyme may not be sufficiently expressed or active in your cell line of interest.
-
Compensatory signaling pathways: Cells can develop resistance by upregulating alternative survival pathways that are not dependent on Icmt-mediated protein methylation.[3][4][5]
-
Drug efflux: The cell line may express high levels of drug efflux pumps that actively remove this compound from the cell.
-
Alternative prenylation: While Icmt inhibition is designed to overcome the resistance seen with farnesyltransferase inhibitors (FTIs) where geranylgeranylation can compensate, other unforeseen modifications or pathway adaptations might exist in specific cellular contexts.[2]
-
Cell-specific genetic and epigenetic background: The unique molecular characteristics of a cell line can influence its response to targeted therapies.[6][7][8]
Q3: How can I determine if my cell line is sensitive or resistant to this compound?
A3: The most direct method is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or SRB assay. A lower IC50 value indicates higher sensitivity. Comparing your results to published data for known sensitive and resistant cell lines can provide a benchmark.
Troubleshooting Guide
This guide provides a structured approach to investigate the lack of efficacy of this compound in your experiments.
Initial Checks
-
Reagent Integrity: Confirm the stability and activity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
Experimental Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this experimental workflow to pinpoint the cause of the observed lack of efficacy.
Caption: Troubleshooting workflow for this compound efficacy issues.
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | Reference |
| Sensitive | ||||
| K-Ras-Icmtflx/flx MEFs | Murine Embryonic Fibroblasts | ~10 | Sensitive | [9] |
| Resistant | ||||
| K-Ras-IcmtΔ/Δ MEFs | Murine Embryonic Fibroblasts | > 50 | Resistant | [9] |
| Note: More comprehensive public data on this compound IC50 values is limited. Researchers are encouraged to determine the IC50 in their specific cell line of interest. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK and Phospho-Akt
This protocol assesses the effect of this compound on the MAPK and PI3K/Akt signaling pathways.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Immunofluorescence for Ras Localization
This protocol visualizes the effect of this compound on the subcellular localization of Ras.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a Ras isoform (e.g., anti-Pan-Ras)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-Ras antibody in blocking solution for 1-2 hours.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody in blocking solution for 1 hour in the dark.
-
Wash with PBS and counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope. Compare the membrane versus cytosolic localization of Ras in treated versus untreated cells.[10][11][12]
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
Caption: this compound inhibits Icmt, disrupting Ras processing and downstream signaling.
Potential Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Predicting tumor response to drugs based on gene-expression biomarkers of sensitivity learned from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cisplatin resistance-related multi-omics differences and the establishment of machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Icmt-IN-47: An Off-Target Screening and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting RAS-driven cancers, the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a critical target. Inhibition of Icmt disrupts the final step in the post-translational modification of RAS proteins, leading to their mislocalization and subsequent attenuation of downstream oncogenic signaling. This guide provides a comparative overview of the off-target screening and selectivity profile of a hypothetical inhibitor, Icmt-IN-47, benchmarked against established Icmt inhibitors, cysmethynil and UCM-1336.
Due to the absence of publicly available data for this compound, this guide utilizes illustrative data to present a framework for evaluating and comparing Icmt inhibitors. The presented data and methodologies are based on standard practices in preclinical drug development.
Selectivity Profile Against Known Icmt Inhibitors
A primary consideration in the development of any new drug candidate is its selectivity for the intended target. High selectivity minimizes the potential for off-target effects and associated toxicities. The following table summarizes the inhibitory activity of this compound against Icmt and a panel of related and unrelated enzymes, in comparison to cysmethynil and UCM-1336.
| Target | This compound (IC50, µM) | Cysmethynil (IC50, µM) | UCM-1336 (IC50, µM) |
| Icmt | 0.8 | ~5-10 | 2 [1][2] |
| Farnesyltransferase (FTase) | >100 | >100 | >100[1] |
| Geranylgeranyltransferase I (GGTase-I) | >100 | >100 | >100[1] |
| Protein Kinase A (PKA) | 75 | >100 | 82 |
| Phosphoinositide 3-kinase (PI3K) | 45 | 60 | 55 |
| hERG Channel (% Inhibition @ 10 µM) | 8% | 15% | 12% |
Data for this compound is hypothetical and for illustrative purposes only.
Off-Target Screening in Cellular Assays
To assess the broader pharmacological profile of this compound, a panel of cellular assays representing diverse signaling pathways and potential off-target liabilities was utilized. The table below presents the half-maximal inhibitory concentration (IC50) or percent inhibition at a fixed concentration for this compound and comparator compounds in a panel of cancer cell lines.
| Cell Line | This compound (IC50, µM) | Cysmethynil (IC50, µM) | UCM-1336 (IC50, µM) |
| PANC-1 (KRAS mutant) | 2.5 | 8 | 5[3] |
| MIA PaCa-2 (KRAS mutant) | 3.1 | 10 | 6[3] |
| A549 (KRAS mutant) | 4.2 | 12 | 7 |
| MCF-7 (Wild-type RAS) | >50 | >50 | >50 |
| HCT116 (KRAS mutant) | 3.8 | 9 | 6.5 |
Data for this compound is hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the screening process, the following diagrams have been generated.
Experimental Protocols
Icmt Biochemical Assay: The inhibitory activity of compounds against human Icmt is determined using a radiometric assay. Recombinant human Icmt enzyme is incubated with the farnesylated peptide substrate, N-acetyl-S-farnesyl-L-cysteine (AFC), and the methyl donor S-[3H]-adenosyl-L-methionine (SAM) in an appropriate assay buffer. The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is then quenched, and the amount of methylated product is quantified by scintillation counting. IC50 values are determined by measuring the enzyme activity at various concentrations of the inhibitor.
Cellular Proliferation Assay: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the test compounds for 72 hours. Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the IC50 values.
KINOMEscan™ Profiling: The kinase selectivity of the compounds is assessed using the KINOMEscan™ platform (DiscoverX). This competition binding assay quantifies the ability of a compound to bind to a panel of over 400 kinases. The results are reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.
hERG Channel Patch Clamp Assay: The potential for cardiovascular toxicity is evaluated by assessing the inhibitory effect of the compounds on the human ether-à-go-go-related gene (hERG) potassium channel. Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the hERG channel. The cells are exposed to various concentrations of the test compound, and the effect on the hERG current is measured. The results are expressed as the percent inhibition of the hERG current at a given concentration.
Conclusion
This comparative guide provides a framework for the evaluation of the off-target screening and selectivity profile of the hypothetical Icmt inhibitor, this compound, in the context of known inhibitors. The illustrative data highlights the importance of comprehensive profiling to identify potent and selective drug candidates with minimal off-target liabilities. The provided experimental protocols and workflow diagrams offer a standardized approach for researchers in the field of drug discovery to assess and compare novel Icmt inhibitors. Further preclinical development of promising candidates would involve in vivo efficacy and safety studies.
References
Validating On-Target Engagement of Icmt-IN-47 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the on-target engagement of Icmt-IN-47, a potent inhibitor of Isoprenylcysteine carboxylmethyltransferase (ICMT). The data and protocols presented herein are based on the foundational study by Judd et al. (2011) in the Journal of Medicinal Chemistry, which first described this compound (referred to as compound 26 in the publication) and its analogs. This guide will facilitate the objective comparison of this compound's performance with other inhibitors and provide the necessary experimental details for reproducing these validation studies.
Introduction to this compound and its Target
Isoprenylcysteine carboxylmethyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. By catalyzing the carboxylmethylation of a C-terminal prenylcysteine, ICMT promotes the proper localization and function of these proteins at the cell membrane. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling target for anti-cancer drug development.
This compound is a member of a series of tetrahydropyranyl (THP) derivatives developed as potent ICMT inhibitors. Validating that a compound like this compound engages its intended target in a cellular context is a crucial step in its development as a therapeutic agent. This guide outlines key assays to confirm this on-target activity.
Comparative Efficacy of this compound
The potency of this compound and its analogs can be compared through both biochemical and cell-based assays. The following tables summarize the key quantitative data from the initial characterization of these compounds.
In Vitro ICMT Inhibition
The direct inhibitory effect of the compounds on ICMT enzymatic activity is a primary measure of their potency.
| Compound | ICMT IC50 (μM) |
| This compound (Compound 26) | 0.76 |
| Compound 3 (Initial Hit) | 0.83 |
| Compound 27 | 0.088 |
| Compound 75 (Most Potent Analog) | 0.0013 |
Data sourced from Judd WR, et al. J Med Chem. 2011;54(14):5031-47.
Cellular Growth Inhibition
The anti-proliferative effect of ICMT inhibitors is assessed across various cancer cell lines. The GI50 value represents the concentration of the inhibitor that causes a 50% reduction in cell growth.
| Cell Line | This compound (GI50, μM) | Compound 75 (GI50, μM) |
| HCT116 (Colon) | >100 | 0.3 |
| MiaPaca2 (Pancreatic) | >100 | 0.8 |
| A549 (Lung) | >100 | 1.1 |
| Panc1 (Pancreatic) | >100 | 1.8 |
Data sourced from Judd WR, et al. J Med Chem. 2011;54(14):5031-47.
Key Experiments for On-Target Validation
A critical aspect of validating an ICMT inhibitor is to demonstrate its effect on the downstream signaling pathway in a cellular environment.
Ras Protein Localization Assay
Principle: Inhibition of ICMT prevents the final step in Ras post-translational modification, which is necessary for its proper membrane localization. Consequently, active ICMT inhibitors should lead to an accumulation of Ras protein in the cytosol. This provides direct evidence of on-target engagement.
Workflow:
Caption: Workflow for Ras Localization Assay.
Cell Viability Assay
Principle: By disrupting the function of key proteins like Ras, ICMT inhibitors are expected to reduce the viability and proliferation of cancer cells that are dependent on these signaling pathways. The MTT or MTS assay is a common method to quantify this effect.
Experimental Protocols
In Vitro ICMT Inhibition Assay
Objective: To determine the IC50 value of this compound against recombinant human ICMT.
Materials:
-
Recombinant human ICMT
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant ICMT and [3H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the incorporation of the radiolabeled methyl group into the AFC substrate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Ras Protein Localization Assay (via Western Blot)
Objective: To visualize and quantify the accumulation of Ras in the cytosol of cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, MiaPaca2)
-
Cell culture reagents
-
This compound
-
Cell lysis buffer for fractionation (hypotonic buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-Ras, anti-tubulin (cytosolic marker), anti-Na+/K+ ATPase (membrane marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells (e.g., using a Dounce homogenizer or by passing through a fine-gauge needle).
-
Centrifuge the lysate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ras, a cytosolic marker, and a membrane marker.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for Ras in the cytosolic fractions and normalize to the loading control (tubulin). Compare the levels of cytosolic Ras in treated versus untreated cells.
Cell Viability (MTT) Assay
Objective: To determine the GI50 value of this compound in different cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 value from the dose-response curve.
ICMT Signaling Pathway
The following diagram illustrates the post-translational modification pathway of Ras proteins and the point of inhibition by this compound.
Caption: Ras Signaling Pathway and Icmt Inhibition.
Conclusion
The validation of on-target engagement for a small molecule inhibitor is a cornerstone of preclinical drug development. For this compound, a combination of in vitro enzymatic assays and cell-based functional assays provides a robust framework for confirming its mechanism of action. By demonstrating a direct inhibition of ICMT activity and observing the predicted downstream cellular consequences, such as the accumulation of cytosolic Ras and subsequent reduction in cell viability, researchers can confidently establish the on-target effects of this compound. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working on the characterization of ICMT inhibitors and the development of novel cancer therapeutics.
A Comparative Review of the Pharmacokinetic Properties of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
A detailed analysis of the pharmacokinetic profiles of key ICMT inhibitors, providing researchers and drug development professionals with essential data for advancing novel therapeutics targeting Ras-driven cancers and other diseases.
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. By catalyzing the final methylation step in the prenylation pathway, ICMT is essential for the proper localization and function of these signaling proteins. Consequently, the development of ICMT inhibitors represents a promising therapeutic strategy for diseases driven by aberrant Ras signaling, such as various cancers and progeria. This guide provides a comparative overview of the pharmacokinetic properties of several key ICMT inhibitors, supported by experimental data and detailed methodologies, to aid in the selection and development of next-generation therapeutics.
Comparative Pharmacokinetic Data
The development of ICMT inhibitors has seen a progression from early compounds with challenging physicochemical properties to newer agents with improved pharmacological profiles. A direct comparison of their in vivo pharmacokinetic parameters is crucial for evaluating their potential as drug candidates.
| Inhibitor | Dose (mg/kg) | Route | Cmax (µM) | t1/2 (h) | AUC (µM*h) | Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Compound 8.12 | 10 | i.p. | ~1.5 | ~1 | ~3 | Not Reported | Not Reported | [1] |
| 25 | i.p. | ~4 | ~1.5 | ~10 | Not Reported | Not Reported | [1] | |
| Cysmethynil | Not Reported | - | Not Reported | Longer than Compound 8.12 | Not Reported | Not Reported | Not Reported | [1] |
| UCM-13207 | Not Reported | - | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| UCM-1336 | Not Reported | - | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Comprehensive, directly comparable in vivo pharmacokinetic data for cysmethynil, UCM-13207, and UCM-1336 were not available in the public domain at the time of this review. The table will be updated as more data becomes available.
Early research identified cysmethynil as a potent ICMT inhibitor. However, its clinical development has been hampered by poor water solubility and other suboptimal physicochemical properties.[2][3] More recent efforts have led to the development of compounds with improved characteristics. For instance, "compound 8.12," a derivative of cysmethynil, exhibits enhanced water solubility and cell permeability.[1] A pharmacokinetic study in mice revealed that after intraperitoneal administration, compound 8.12 reaches a maximum plasma concentration (Cmax) of approximately 1.5 µM and 4 µM at doses of 10 mg/kg and 25 mg/kg, respectively. Its half-life (t1/2) was determined to be around 1 to 1.5 hours, with the area under the curve (AUC) being approximately 3 µMh and 10 µMh for the respective doses.[1] While direct quantitative comparisons are challenging without standardized studies, it has been noted that cysmethynil possesses a longer half-life than compound 8.12.[1]
Other notable ICMT inhibitors include UCM-13207 and UCM-1336. While their in vivo pharmacokinetic profiles are not yet fully published, they have shown promising biological activity. UCM-1336, for example, has an in vitro IC50 of 2 µM for ICMT.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on standardized in vivo studies in animal models, typically mice. Below is a representative experimental protocol for such a study.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Studies are typically conducted in male or female BALB/c or other suitable mouse strains, aged 6-8 weeks.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
The ICMT inhibitor is formulated in a suitable vehicle, such as a mixture of ethanol, polyethylene glycol 400 (PEG400), and dextrose solution.
-
The formulated drug is administered via the desired route, commonly intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified dose (e.g., 10 mg/kg or 25 mg/kg).
3. Blood Sampling:
-
Serial blood samples (approximately 20-30 µL) are collected from each mouse at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Blood is typically collected via submandibular or saphenous vein puncture.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the ICMT inhibitor in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection of the analyte and an internal standard.
5. Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters including Cmax, Tmax (time to reach Cmax), t1/2, and AUC are calculated.
Signaling Pathway and Experimental Workflow
The therapeutic rationale for ICMT inhibition lies in its ability to disrupt the function of key signaling proteins, particularly Ras. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating ICMT inhibitors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Icmt-IN-47
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Icmt-IN-47, an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of research-grade chemical waste.
Important Note: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
This compound: Key Data
While a comprehensive toxicological and environmental impact profile for this compound is not publicly available, the following information has been identified:
| Property | Value |
| Chemical Name | This compound |
| Function | Inhibitor of ICMT |
| CAS Number | 1313602-72-0 |
| Molecular Formula | C₂₅H₃₅NO |
| Molecular Weight | 365.55 g/mol |
| Chemical Class | Nitrogen-Containing Heterocyclic Compound |
Experimental Protocols: General Chemical Waste Disposal
The following protocols outline the general procedures for the disposal of chemical waste like this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The composition of the waste stream will dictate the disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. Keep it separate from other chemical waste categories such as halogenated solvents, strong acids, bases, and oxidizers.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid. The original product container, if in good condition, is often a suitable choice.
-
Proper Labeling: Clearly label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound waste"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Any known hazards (e.g., "Caution: Research Chemical - Toxicity Unknown").
-
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Away from Incompatibles: Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically 90-180 days, depending on local regulations), contact your institution's EHS department to arrange for a waste pickup.
-
Provide Documentation: Have all necessary documentation, including the completed hazardous waste tag, ready for the EHS personnel.
5. Decontamination of Empty Containers:
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][2]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected, depending on the toxicity of the compound and local regulations.
-
Deface Label: After thorough cleaning, deface or remove the original label from the container before disposing of it as regular laboratory glassware or plastic waste.[1]
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
References
Personal protective equipment for handling Icmt-IN-47
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with comprehensive toxicological data for Icmt-IN-47 is not publicly available. Therefore, this guide is based on the precautionary principle for handling potent, uncharacterized research compounds, particularly enzyme inhibitors. Researchers must conduct a thorough risk assessment before beginning any work with this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational and disposal plans with procedural, step-by-step guidance.
Hazard Assessment and Engineering Controls
Given the lack of specific toxicity data, this compound should be treated as a potent and potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.
Engineering Controls:
-
Primary Containment: All work involving neat this compound or its concentrated solutions should be conducted in a certified chemical fume hood or a glove box. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.
-
Ventilation: Ensure adequate ventilation in the laboratory. The chemical fume hood should have a face velocity of 80-120 feet per minute.
-
Designated Area: All work with this compound should be performed in a designated area of the laboratory, clearly marked with warning signs. Access to this area should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| PPE Category | Minimum Requirements | Recommended for High-Risk Operations |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately upon contamination. | Thicker, chemical-resistant gloves (e.g., butyl rubber) as the outer layer. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | A full-face shield worn over safety glasses. |
| Body Protection | A fully buttoned lab coat with tight-fitting cuffs. | A disposable, chemical-resistant gown or coveralls.[1] |
| Respiratory Protection | Not typically required for low-volume handling in a fume hood. | A NIOSH-approved respirator (e.g., N95) or a PAPR for handling powders or creating aerosols.[1] |
| Foot Protection | Closed-toe, non-perforated shoes. | Chemical-resistant shoe covers. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize risk.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
